5,7-Dichloro-1,6-naphthyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-4-6-5(8(10)12-7)2-1-3-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRPBMNTCYRAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480354 | |
| Record name | 5,7-dichloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337958-60-8 | |
| Record name | 5,7-dichloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Naphthyridine, 5,7-dichloro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7-Dichloro-1,6-naphthyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5,7-Dichloro-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, structural features, and synthetic methodologies.
Core Chemical Properties
This compound is a chlorinated derivative of the 1,6-naphthyridine scaffold. The presence of chlorine atoms at the 5 and 7 positions significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 199.03 g/mol | --INVALID-LINK--[1] |
| CAS Number | 337958-60-8 | --INVALID-LINK--[1] |
| Appearance | White to yellow to light orange crystalline powder or solid | --INVALID-LINK--[2] |
| Melting Point | 138-140 °C | Data from commercial suppliers |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Computed XLogP3 | 2.6 | --INVALID-LINK--[1] |
Structural Information
The chemical structure of this compound is characterized by a fused pyridine ring system with chlorine atoms at positions 5 and 7.
| Identifier | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| SMILES | C1=CC2=C(N=C(C=C2N=C1)Cl)Cl | --INVALID-LINK--[1] |
| InChI | InChI=1S/C8H4Cl2N2/c9-7-4-6-5(8(10)12-7)2-1-3-11-6/h1-4H | --INVALID-LINK--[1] |
| InChIKey | HNRPBMNTCYRAJD-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Chemical Structure
The structure of this compound consists of two fused pyridine rings, a scaffold known as a diazanaphthalene.[3] The nitrogen atoms are located at positions 1 and 6. The chlorine substituents at positions 5 and 7 are key functional groups that can be displaced in nucleophilic aromatic substitution reactions, providing a route to a variety of substituted 1,6-naphthyridine derivatives.
Caption: 2D structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not extensively reported in peer-reviewed literature. However, a general synthetic procedure has been described by chemical suppliers.
Synthesis of this compound
A common route to substituted 1,6-naphthyridines involves the construction of a 1,6-naphthyridine-5,7-dione precursor followed by a chlorination step. A general procedure for the synthesis of 5,7-dichloro-1,6-naphthyridines has been outlined as follows:
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Reaction Setup: N-(2,6-dichloro-4-pyridinyl)-2,2-dimethylpropanamide is dissolved in tetrahydrofuran (THF) and cooled to below -60 °C under a nitrogen atmosphere.
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Lithiation: n-Butyllithium in hexane is slowly added while maintaining the temperature below -60 °C. The mixture is stirred for 1 hour at a temperature below -70 °C.
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Reaction with Acrolein Derivative: 3-dimethylaminoacrolein in THF is then added to the reaction mixture.
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Work-up: The reaction is quenched, and the crude product is extracted.
Note: This is a generalized procedure and requires optimization for specific laboratory conditions.
Purification Protocol
The crude this compound is typically purified by column chromatography.
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Stationary Phase: Silica gel.
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Elution System: A gradient elution is employed, starting with a non-polar solvent mixture and gradually increasing the polarity. An example system involves an initial elution with 12% ether in cyclohexane, followed by a gradient increase to 63% ether in cyclohexane.
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Fraction Collection and Analysis: Fractions are collected and analyzed, for example by Thin Layer Chromatography (TLC), to identify those containing the pure product.
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Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified solid product.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Spectral Data
Biological Activity and Signaling Pathways
The broader class of naphthyridine derivatives has been shown to exhibit a wide range of biological activities, including potential as anticancer, antiviral, and antibacterial agents.[4][5] Some substituted 1,6-naphthyridines have been investigated as inhibitors of cyclin-dependent kinase 5 (CDK5), a target for kidney diseases.[6] However, to date, there are no specific studies in the public literature that delineate a signaling pathway or a precise mechanism of action for this compound. Therefore, a diagram of a specific signaling pathway cannot be provided at this time.
Conclusion
This compound is a valuable heterocyclic building block with potential for the development of novel therapeutic agents. While some of its fundamental chemical and physical properties are known, there is a notable lack of comprehensive experimental data, including detailed synthetic and purification protocols, and spectral characterization in the public domain. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. This compound | C8H4Cl2N2 | CID 12204233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 440670050 [thermofisher.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5,7-Dichloro-1,6-naphthyridine from Pyridine Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthetic pathway for 5,7-dichloro-1,6-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis commences from readily available pyridine precursors and proceeds through a robust sequence of reactions to yield the target compound. This document details the synthetic strategy, outlines the experimental methodologies for the key transformations, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from pyridine precursors is centered around the construction of the bicyclic 1,6-naphthyridine core, followed by the introduction of the chloro substituents. A prominent and effective strategy involves the initial formation of a 1,6-naphthyridine-5,7-dione intermediate, which is subsequently converted to the desired dichloro-derivative.
The key transformations in this synthetic pathway are:
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Nucleophilic Aromatic Substitution (SNAr): A pyridine precursor, typically a 2-chloronicotinic ester, undergoes a nucleophilic aromatic substitution reaction with a nitrile anion. This step introduces the carbon framework necessary for the formation of the second ring of the naphthyridine system.
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Tandem Nitrile Hydration and Cyclization: The resulting 2-cyanoalkyl nicotinic ester is then subjected to a tandem reaction sequence. The nitrile group is first hydrated to an amide, which then undergoes intramolecular cyclization onto the adjacent ester functionality to form the 1,6-naphthyridine-5,7-dione ring system.
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Chlorination: The final step involves the chlorination of the 1,6-naphthyridine-5,7-dione intermediate to yield this compound. This is typically achieved using standard chlorinating reagents.
Experimental Protocols
While detailed, step-by-step laboratory procedures are proprietary to the specific research entities that have developed them, the following sections describe the general methodologies for the key experimental steps as reported in the scientific literature.
Synthesis of 2-Cyanoalkyl Nicotinic Esters via SNAr Reaction
This initial step involves the reaction of a 2-chloronicotinic ester with a suitable nitrile anion.
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Starting Materials: 2-chloronicotinic ester, a nitrile-containing compound (e.g., acetonitrile), and a strong base.
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Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent. The nitrile is deprotonated using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form the corresponding anion. This is followed by the addition of the 2-chloronicotinic ester to initiate the SNAr reaction. The reaction temperature and time are crucial parameters that need to be optimized for specific substrates.
Synthesis of 1,6-Naphthyridine-5,7-diones via Tandem Nitrile Hydration/Cyclization
This pivotal step constructs the core bicyclic structure.
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Starting Material: 2-Cyanoalkyl nicotinic ester.
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Reaction Conditions: A notable method for this transformation involves the use of a platinum-based catalyst, such as the Ghaffar-Parkins catalyst ([PtH{(PMe2O)2H}(PMe2OH)]), which facilitates the hydration of the nitrile to an amide under neutral, aqueous conditions.[1] Following the completion of the nitrile hydration, the cyclization of the resulting amide onto the ester is induced by adjusting the pH of the solution, for example, by the addition of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] The resulting 1,6-naphthyridine-5,7-dione often precipitates from the reaction mixture and can be isolated by filtration.[1]
Synthesis of this compound via Chlorination
The final step introduces the desired chlorine atoms.
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Starting Material: 1,6-Naphthyridine-5,7-dione.
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Reaction Conditions: The conversion of the dione to the dichloro derivative is a standard transformation in heterocyclic chemistry. This is typically achieved by treating the dione with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl3) or a mixture of POCl3 and phosphorus pentachloride (PCl5). The reaction is generally heated to ensure complete conversion. Upon completion, the excess chlorinating agent is carefully quenched, and the product is isolated and purified. While specific conditions for 8-unsubstituted 5,7-dichloronaphthyridines have been established, attempts to chlorinate 8-substituted naphthyridine-diones have been reported to be less successful.[1]
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound and its precursors.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| SNAr Reaction | 2-Chloronicotinic ester & Nitrile | 2-Cyanoalkyl nicotinic ester | Strong base (e.g., LDA, NaH) in an anhydrous aprotic solvent. | N/A | [1] |
| Nitrile Hydration/Cyclization | 2-Cyanoalkyl nicotinic ester | 1,6-Naphthyridine-5,7-dione | 1. [PtH{(PMe2O)2H}(PMe2OH)] (Ghaffar-Parkins catalyst), H2O 2. DBU | Good | [1] |
| Chlorination | 1,6-Naphthyridine-5,7-dione | This compound | POCl3, heat | N/A | [1] |
N/A: Specific yield not available in the provided search results.
Visualization of the Synthetic Workflow
The following diagrams illustrate the synthetic pathway and the logical workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Logical workflow for the synthesis process.
References
In-depth Technical Guide: Properties and Availability of CAS Number 337958-60-8 (5,7-Dichloro-1,6-naphthyridine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, availability, and synthetic utility of the compound identified by CAS number 337958-60-8, chemically known as 5,7-dichloro-1,6-naphthyridine. This versatile heterocyclic building block is of significant interest to the medicinal chemistry and drug discovery sectors, primarily for its role as a key intermediate in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This document summarizes its physicochemical properties, provides a detailed experimental protocol for its derivatization via Suzuki-Miyaura cross-coupling, and discusses its application in the development of targeted therapeutics, including a conceptual framework for its use in creating protein degraders.
Core Chemical Properties
This compound is a halogenated aromatic heterocycle. The presence of two chlorine atoms provides reactive handles for synthetic modification, making it a valuable scaffold in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 337958-60-8 | N/A |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| Predicted Boiling Point | 344.5 ± 37.0 °C | N/A |
| Predicted Density | 1.486 ± 0.06 g/cm³ | N/A |
Commercial Availability
This compound is commercially available from various chemical suppliers and is often marketed as a "Protein Degrader Building Block," highlighting its primary application in the synthesis of PROTACs. It is intended for research and development purposes.
Synthetic Utility and Key Experimental Protocol
The dichlorinated nature of this compound allows for sequential and regioselective functionalization, primarily through cross-coupling reactions. The chlorine atom at the 5-position is reported to be more reactive than the one at the 7-position.[1]
Key Experiment: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The following protocol is based on the work of Kourounakis et al. and details the site-selective arylation of this compound.[1]
Objective: To synthesize mono- and diarylated 1,6-naphthyridine derivatives.
Materials:
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This compound
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Arylboronic acid (e.g., 4-methylphenylboronic acid)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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2 M Potassium carbonate (K₂CO₃) solution
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1,4-Dioxane
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure for Monosubstitution (at C5-position):
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To a reaction vessel under an inert atmosphere, add this compound (1 mmol).
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Add the desired arylboronic acid (1.3 equivalents).
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Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
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Add 1,4-dioxane (8 mL) and 2 M aqueous potassium carbonate solution (2 mL).
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Heat the reaction mixture to 110 °C and stir for 12 hours.
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After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the 7-chloro-5-aryl-1,6-naphthyridine derivative.
Procedure for Disubstitution:
-
Following the same setup as for monosubstitution, use 2.5 equivalents of the arylboronic acid.
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The reaction conditions (catalyst, base, solvent, temperature, and time) remain the same.
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Workup and purification are performed as described for the monosubstitution to yield the 5,7-diaryl-1,6-naphthyridine derivative.
Application in Drug Discovery: Kinase Inhibitors and PROTACs
The 1,6-naphthyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for ligands targeting various biological macromolecules.
Kinase Inhibitors
Substituted 1,6-naphthyridines have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinase 5 (CDK5).[2] CDK5 is a crucial enzyme in neuronal development and its dysregulation is implicated in neurodegenerative diseases and some cancers.[] The general structure of these inhibitors often involves the 1,6-naphthyridine core, which can be synthesized using this compound as a starting material, with substituents at the 5 and 7 positions modulating potency and selectivity.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
This compound serves as an excellent starting point for the synthesis of the target protein-binding ligand. The chlorine atoms can be displaced through nucleophilic aromatic substitution or cross-coupling reactions to attach various functional groups that can interact with the target protein.
Conceptual Experimental Workflow for PROTAC Synthesis:
The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC using this compound as a key building block.
References
The Chemical Reactivity and Synthetic Utility of 5,7-Dichloro-1,6-naphthyridine: A Technical Guide for Drug Discovery
An In-depth Exploration of the Reactivity of a Versatile Heterocyclic Scaffold for the Development of Targeted Therapeutics
The 1,6-naphthyridine core is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kinases. The strategic functionalization of this privileged structure is paramount for the development of novel therapeutic agents. 5,7-Dichloro-1,6-naphthyridine serves as a key intermediate, offering two reactive chlorine atoms that can be selectively displaced to introduce diverse functionalities. This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in this compound, with a focus on its application in the synthesis of biologically active molecules.
Regioselective Reactivity of the Chlorine Atoms
The two chlorine atoms at the C5 and C7 positions of the 1,6-naphthyridine ring exhibit differential reactivity, which can be exploited for the regioselective synthesis of mono- and di-substituted derivatives. Computational and experimental studies have shown that the C5 position is more electron-deficient compared to the C7 position. This electronic difference dictates that the initial nucleophilic attack or oxidative addition in cross-coupling reactions preferentially occurs at the C5 position.
This inherent regioselectivity is a significant advantage in multi-step syntheses, allowing for the controlled and sequential introduction of different substituents at the C5 and C7 positions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most well-documented cross-coupling reaction for this substrate, enabling the introduction of a wide variety of aryl and heteroaryl groups. The reaction proceeds in a stepwise manner, with the first coupling occurring at the more reactive C5 position to yield 7-chloro-5-aryl-1,6-naphthyridines. Subsequent coupling at the C7 position with the same or a different boronic acid affords the corresponding 5,7-diaryl-1,6-naphthyridines.
| Entry | Arylboronic Acid (R-B(OH)₂) | Product (Mono-substituted at C5) | Yield (%) | Product (Di-substituted) | Yield (%) |
| 1 | Phenylboronic acid | 7-Chloro-5-phenyl-1,6-naphthyridine | 68 | 5,7-Diphenyl-1,6-naphthyridine | 85 |
| 2 | 4-Methylphenylboronic acid | 7-Chloro-5-(p-tolyl)-1,6-naphthyridine | 70 | 5,7-Di(p-tolyl)-1,6-naphthyridine | 89 |
| 3 | 4-Methoxyphenylboronic acid | 7-Chloro-5-(4-methoxyphenyl)-1,6-naphthyridine | 72 | 5,7-Bis(4-methoxyphenyl)-1,6-naphthyridine | 92 |
| 4 | 3-Chlorophenylboronic acid | 7-Chloro-5-(3-chlorophenyl)-1,6-naphthyridine | 65 | 5,7-Bis(3-chlorophenyl)-1,6-naphthyridine | 80 |
Table 1: Summary of yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary and secondary amines at the C5 and C7 positions. Similar to the Suzuki-Miyaura coupling, the reaction is expected to proceed with initial substitution at the C5 position. This reaction is crucial for the synthesis of derivatives that can mimic hydrogen bond interactions in the active sites of biological targets.
| Entry | Amine (R₂NH) | Position of Substitution | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Morpholine | C5 | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 (expected) |
| 2 | Aniline | C5 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | >85 (expected) |
| 3 | Benzylamine | C5 & C7 | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | >80 (expected for di-substitution) |
Table 2: Representative conditions for the Buchwald-Hartwig amination of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities, which are versatile handles for further transformations, such as click chemistry, or can act as important pharmacophores. The reaction involves a palladium catalyst and a copper(I) co-catalyst.
| Entry | Terminal Alkyne (R-C≡CH) | Position of Substitution | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | C5 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | >80 (expected) |
| 2 | Trimethylsilylacetylene | C5 | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 70 | >85 (expected) |
| 3 | Propargyl alcohol | C5 & C7 | PdCl₂(MeCN)₂ / CuI | Piperidine | Dioxane | 90 | >75 (expected for di-substitution) |
Table 3: Representative conditions for the Sonogashira coupling of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,6-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atoms. This reaction is particularly effective with strong nucleophiles such as alkoxides, thiolates, and amines, often proceeding without the need for a metal catalyst, especially at elevated temperatures. The regioselectivity follows the same principle, with the C5 position being more susceptible to nucleophilic attack.
| Entry | Nucleophile | Position of Substitution | Solvent | Temperature (°C) | Yield (%) |
| 1 | Sodium methoxide | C5 | Methanol | 80 | >90 (expected) |
| 2 | Piperidine | C5 | Neat or DMSO | 120 | >85 (expected) |
| 3 | Sodium thiophenoxide | C5 | DMF | 100 | >90 (expected) |
Table 4: Representative conditions for the nucleophilic aromatic substitution of this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling (Mono-arylation at C5)
To a solution of this compound (1.0 mmol) in a suitable solvent such as 1,4-dioxane (10 mL) is added the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of a base, typically 2M K₂CO₃ (2 mL). The reaction mixture is degassed with argon or nitrogen and then heated to 100-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-chloro-5-aryl-1,6-naphthyridine.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are added. The reaction mixture is stirred at 100-120 °C for 12-24 hours. After cooling, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the aminated product.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a solvent such as THF or DMF (10 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), the copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine, 2.0 mmol). The mixture is deoxygenated and stirred at room temperature or heated to 50-70 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 1,6-naphthyridine have emerged as potent inhibitors of several protein kinases that are implicated in cancer and other diseases. The functionalization of the this compound core is a key strategy in the development of these inhibitors.
Inhibition of FGFR4 Signaling
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase whose aberrant signaling is a driver in hepatocellular carcinoma and other cancers. 1,6-Naphthyridin-2(1H)-one derivatives have been developed as selective FGFR4 inhibitors. These compounds disrupt the phosphorylation of FGFR4 and its downstream signaling proteins.
Figure 1: Simplified FGFR4 signaling pathway and the point of inhibition by 1,6-naphthyridine derivatives.
Inhibition of c-Met Signaling
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, and invasion. 1,6-Naphthyridone derivatives have been identified as potent c-Met kinase inhibitors.
Figure 2: Overview of the c-Met signaling cascade and its inhibition by 1,6-naphthyridine derivatives.
Inhibition of mTOR Signaling
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation. Benzo[h][1][2]naphthyridin-2(1H)-one derivatives, which can be synthesized from precursors derived from this compound, have been developed as highly potent and selective mTOR inhibitors.
Figure 3: The PI3K/AKT/mTOR signaling pathway and its inhibition by a benzo[h][2]naphthyridinone derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse array of functionalized 1,6-naphthyridine derivatives. The differential reactivity of the two chlorine atoms allows for regioselective and sequential functionalization through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The ability to readily access a wide range of 5,7-disubstituted-1,6-naphthyridines has proven to be highly impactful in the field of drug discovery, particularly in the development of potent and selective kinase inhibitors for the treatment of cancer. This guide provides a foundational understanding of the reactivity and synthetic utility of this important heterocyclic intermediate, which will be of significant value to researchers in the fields of medicinal chemistry and drug development.
References
Technical Guide: Solubility of 5,7-Dichloro-1,6-naphthyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichloro-1,6-naphthyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its application in drug design, synthesis, purification, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound, including a summary of available data, detailed experimental protocols for solubility determination, and a generalized workflow for these procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence the compound's solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | PubChem |
| Molecular Weight | 199.04 g/mol | PubChem |
| Appearance | White to yellow crystalline powder | Fisher Scientific |
| Melting Point | 138-140 °C | Fisher Scientific |
| XLogP3 | 2.1 | PubChem |
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Therefore, the following table indicates "Data not available" for various solvents. Researchers are strongly encouraged to determine the solubility experimentally using the protocols outlined in this guide.
| Solvent | Chemical Class | Polarity | Solubility (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar aprotic | Data not available |
| N,N-Dimethylformamide (DMF) | Amide | Polar aprotic | Data not available |
| Tetrahydrofuran (THF) | Ether | Polar aprotic | Data not available |
| Dichloromethane (DCM) | Halogenated | Polar aprotic | Data not available |
| Chloroform | Halogenated | Polar aprotic | Data not available |
| Acetone | Ketone | Polar aprotic | Data not available |
| Acetonitrile | Nitrile | Polar aprotic | Data not available |
| Ethyl Acetate | Ester | Moderately polar | Data not available |
| Isopropanol (IPA) | Alcohol | Polar protic | Data not available |
| Ethanol | Alcohol | Polar protic | Data not available |
| Methanol | Alcohol | Polar protic | Data not available |
| Toluene | Aromatic hydrocarbon | Non-polar | Data not available |
| Hexanes | Aliphatic hydrocarbon | Non-polar | Data not available |
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through two primary methodologies: kinetic and thermodynamic solubility assays.[2][3] The choice of method often depends on the stage of research, with kinetic solubility being more common in high-throughput screening and thermodynamic solubility being the gold standard for later-stage development.[2][3]
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[2][4] This method is fast and requires a small amount of compound.
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the chosen organic solvent.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[2]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[2][5]
-
Quantification (Optional): Alternatively, after incubation, filter the solutions to remove any precipitate.[5] The concentration of the dissolved compound in the filtrate can be quantified using a suitable analytical method such as HPLC-UV or LC-MS/MS against a calibration curve.[6]
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[7][8] This method is more time-consuming but provides a more accurate measure of a compound's true solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7] The presence of undissolved solid at the end of this period is crucial.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid any solid particles in the supernatant.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or GC-FID.
-
Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve to accurately quantify the solubility.
-
Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic Solubility Determination Workflow.
Conclusion
While published quantitative solubility data for this compound in common organic solvents is currently unavailable, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed experimental protocols for kinetic and thermodynamic solubility, scientists and drug development professionals can generate reliable data to inform their research and development activities. The provided workflow diagram offers a clear visual guide for implementing these essential experiments. The structural similarity to other poorly soluble dichloro-naphthyridine isomers suggests that careful solvent selection will be crucial for the successful application of this compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. enamine.net [enamine.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
The Versatile Scaffold: Unlocking the Potential of 5,7-Dichloro-1,6-naphthyridine in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The 1,6-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse biological activities. The strategic introduction of chlorine atoms at the 5 and 7 positions creates a highly reactive and versatile intermediate, 5,7-Dichloro-1,6-naphthyridine, which serves as a pivotal building block for the synthesis of a wide array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this scaffold, focusing on its role in the development of kinase inhibitors for cancer therapy.
Kinase Inhibition: A Primary Application
Derivatives of this compound have demonstrated remarkable efficacy as inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer. The dichloro-scaffold allows for facile and regioselective substitution at the C5 and C7 positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
Aberrant CDK5 activity has been implicated in the progression of several cancers, making it an attractive therapeutic target.[1][2] Substituted 1,6-naphthyridines have emerged as potent CDK5 inhibitors.
Quantitative Data: CDK5 Inhibition
| Compound ID/Reference | Target | IC50 (nM) |
| Representative Compounds[2] | CDK5 | A (<10 nM) |
| Representative Compounds[2] | CDK5 | B (10–100 nM) |
| Representative Compounds[2] | CDK5 | C (>100 nM to ≤ 1 μM) |
| Roscovitine[3] | CDK5 | 200-500 nM |
| Olomoucine[3] | CDK5 | 3 µM |
| AT7519[3] | CDK5 | 130 nM |
Note: Data presented as ranges in the source material is denoted with corresponding letters.
CDK5 Signaling Pathway in Cancer
Caption: CDK5 signaling pathway in cancer and its inhibition.
Casein Kinase 2 (CK2) Inhibition
CK2 is another serine/threonine kinase that is frequently overexpressed in various cancers and contributes to tumor progression by promoting cell survival and proliferation. Naphthyridine-based compounds have been developed as highly potent and selective CK2 inhibitors.[4][5][6][7]
Quantitative Data: CK2 Inhibition
| Compound ID/Reference | Target | IC50 (nM) |
| Compound 1[7] | CK2 | 3 |
| Compound 2[4][8] | CK2α/CK2α' | ≤3 |
| CX-4945 (Silmitasertib)[7] | CK2 | - |
| SGC-CK2-2[5] | CK2α | 920 |
| Compound 10[7] | CK2 | 45 |
CK2 Signaling Pathway in Cancer
Caption: CK2 signaling pathways in cancer and their inhibition.
MET Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis and metastasis in many cancers. Several 1,6-naphthyridine derivatives have been identified as potent c-Met inhibitors.[1][9][10][11]
Quantitative Data: MET Kinase Inhibition
| Compound ID/Reference | Target | IC50 (nM) |
| Compound 8[1] | MET | 9.8 |
| Compound 9g[1] | MET | 9.8 |
| Compound 23a[1] | MET | 7.1 |
| Compound 2t[9] | c-Met | 2600 |
| Compound 4r[11] | c-Met | - |
MET Signaling Pathway in Cancer
Caption: MET signaling pathway in cancer and its inhibition.
Anticancer Activity in Cell Lines
The inhibitory effects of 1,6-naphthyridine derivatives on various kinases translate to potent cytotoxic activity against a range of human cancer cell lines.
Quantitative Data: Cytotoxicity in Cancer Cell Lines
| Compound ID[12][13] | HeLa (Cervical Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| 14 | 2.6 | 1.5 | 10.2 |
| 15 | 2.3 | 0.8 | 2.7 |
| 16 | 0.7 | 0.1 | 5.1 |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel this compound derivatives.
General Synthesis of 5,7-Disubstituted-1,6-Naphthyridine Derivatives
The following represents a general synthetic workflow for the preparation and evaluation of 5,7-disubstituted-1,6-naphthyridine derivatives.
Experimental Workflow: Synthesis and Evaluation
Caption: General workflow for synthesis and biological evaluation.
Synthesis of this compound:
A common route involves the cyclization of a substituted 4-aminopyridine with a suitable three-carbon synthon to form the 1,6-naphthyridin-5,7-dione. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), affords the desired this compound.
Representative Protocol for Nucleophilic Aromatic Substitution:
To a solution of this compound in a suitable solvent (e.g., DMF, DMSO, or dioxane), the desired nucleophile (e.g., an amine or thiol) is added, often in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA). The reaction mixture is typically heated to facilitate the substitution. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the product is isolated and purified using standard techniques such as column chromatography.
Key Biological Assays
In Vitro Kinase Inhibition Assay (General Protocol):
Kinase activity is typically measured using a luminescence-based assay, such as the Kinase-Glo® assay (Promega). The assay measures the amount of ATP remaining in solution following a kinase reaction.
-
A solution of the kinase, its specific substrate, and the test compound (at various concentrations) in kinase buffer is prepared in a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period.
-
The Kinase-Glo® reagent is added to each well to stop the kinase reaction and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Cell Viability (MTT) Assay:
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT solution is added to each well and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
The this compound scaffold is a highly valuable and versatile platform in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The ease of functionalization at the C5 and C7 positions allows for extensive SAR exploration, leading to the discovery of promising drug candidates for the treatment of cancer and other diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic core.
References
- 1. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,6-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the presence of nitrogen atoms capable of forming key hydrogen bonds have made it an attractive core for the design of potent and selective inhibitors of various biological targets. This guide provides a comprehensive overview of the 1,6-naphthyridine scaffold in drug discovery, detailing its synthesis, biological activities, and the experimental protocols used in its evaluation.
The versatility of the 1,6-naphthyridine core is demonstrated by its presence in a wide array of pharmacologically active agents, including those with anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties[1][2]. A notable example of a drug bearing this scaffold is Ripretinib (Qinlock), a kinase inhibitor approved for the treatment of gastrointestinal stromal tumors[3]. This underscores the clinical significance and therapeutic potential of 1,6-naphthyridine-based compounds.
Physicochemical Properties
The 1,6-naphthyridine scaffold is a white solid with a relatively low melting point of less than 40°C[4]. Its molecular formula is C8H6N2, with a molar mass of 130.15 g/mol [4]. The presence and position of the nitrogen atoms in the bicyclic system influence the electron distribution and basicity of the molecule, which in turn affects its binding properties and pharmacokinetic profile.
Synthesis of the 1,6-Naphthyridine Scaffold
The construction of the 1,6-naphthyridine ring system can be achieved through various synthetic strategies, often involving the formation of one of the pyridine rings onto a pre-existing pyridine or pyridone precursor[5][6]. Key synthetic approaches include the Friedländer annulation, reactions involving aminopyridines, and multi-component reactions.
General Synthetic Workflow
A common approach to synthesizing substituted 1,6-naphthyridines involves the cyclization of a 4-aminopyridine derivative bearing a reactive functional group at the 3-position.
General workflow for the synthesis of the 1,6-naphthyridine core.
Biological Activities and Therapeutic Targets
The 1,6-naphthyridine scaffold has been extensively explored for its potential to target a range of proteins implicated in various diseases, most notably in oncology.
Anticancer Activity
A significant body of research has focused on the development of 1,6-naphthyridine derivatives as anticancer agents[1][2]. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the cervix (HeLa), leukemia (HL-60), and prostate (PC-3)[7]. The mechanism of action for many of these compounds involves the inhibition of key enzymes that are dysregulated in cancer, such as protein kinases.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [8] |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [8] | |
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [8] | |
| Compound 16 | HeLa (Cervical Cancer) | 0.7 | [7] |
| HL-60 (Leukemia) | 0.1 | [7] | |
| PC-3 (Prostate Cancer) | 5.1 | [7] | |
| Aaptamine | H1299 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | |
| A549 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | ||
| HeLa (Cervical cancer) | 10.47 - 15.03 µg/mL | ||
| CEM-SS (T-lymphoblastic leukemia) | 10.47 - 15.03 µg/mL | ||
| 1,3-dioxolo[4,5-d]benzo[de][9][10]naphthyridine 24 | Adult T-cell leukemia | 0.29 |
Kinase Inhibition
The 1,6-naphthyridine scaffold has proven to be a particularly effective framework for the design of kinase inhibitors.
Dysregulation of CDK5, a serine/threonine kinase, is implicated in neurodegenerative diseases and cancer[11]. Several novel substituted 1,6-naphthyridines have been developed as potent CDK5 inhibitors[12].
| Compound Class | CDK5 IC50 | Reference |
| Substituted 1,6-Naphthyridines | A (<10 nM) | [12] |
| Substituted 1,6-Naphthyridines | B (10–100 nM) | [12] |
| Substituted 1,6-Naphthyridines | C (>100 nM to ≤ 1 µM) | [12] |
CDK5 Signaling in Neuronal Apoptosis
Simplified CDK5 signaling pathway in neuronal apoptosis.
Aberrant FGFR4 signaling is implicated in the development of several cancers, making it a promising therapeutic target[7]. Novel 1,6-naphthyridine-2-one derivatives have been designed as potent and selective FGFR4 inhibitors[7].
| Compound/Derivative | Target | IC50 (nM) | Reference |
| Compound 6O | FGFR4 | 75.3 | [11] |
| FGFR1 | >50,000 | [11] | |
| FGFR2 | 35,482 | [11] | |
| FGFR3 | >30,000 | [11] | |
| MFCD00832235 | HepG2 cells | 47.42 ± 12.93 µM | [13] |
| MFCD00204244 | HepG2 cells | 77.83 ± 19.17 µM | [13] |
FGFR Signaling Pathway
Overview of the FGFR signaling pathway.
The c-Met receptor tyrosine kinase is another important target in cancer therapy. 1,6-Naphthyridine-based compounds have been identified as a new class of c-Met kinase inhibitors[1].
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 2t | c-Met | 2.6 | [1] |
| Compound 22a | c-Met | 0.009 | [14] |
c-Met Signaling Pathway
Key signaling pathways activated by the HGF/c-Met axis.
Experimental Protocols
Synthesis of 1,6-Naphthyridin-2(1H)-ones
The following is a representative protocol for the synthesis of a 1,6-naphthyridin-2(1H)-one derivative, adapted from generalized procedures found in the literature[15].
Materials:
-
5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium acetate
-
Appropriate solvents (e.g., methanol, ethanol)
Procedure:
-
Step 1: Formation of the enamine. A mixture of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile and N,N-dimethylformamide dimethyl acetal is heated under reflux for a specified time to form the corresponding enamine, 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile[15].
-
Step 2: Cyclization. The crude enamine from Step 1 is treated with ammonium acetate in a suitable solvent, such as ethanol, and heated under reflux. This effects the cyclization to the 1,6-naphthyridine ring system, yielding 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile[15].
-
Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to afford the desired 1,6-naphthyridin-2(1H)-one derivative.
In Vitro Kinase Assays
The following are generalized protocols for assessing the inhibitory activity of 1,6-naphthyridine derivatives against specific kinases.
General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant CDK5/p25 enzyme
-
Histone H1 (or other suitable substrate)
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (1,6-naphthyridine derivatives)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[16]
-
96- or 384-well plates
Procedure (ADP-Glo™ format):
-
Prepare serial dilutions of the test compounds in DMSO.
-
To the wells of a microplate, add the test compound or DMSO (for control).
-
Add the diluted CDK5/p25 enzyme to the wells.
-
Prepare a substrate/ATP mixture (e.g., Histone H1 and ATP) in kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes)[16].
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes[16].
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes[16].
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
Materials:
-
Recombinant FGFR4 kinase
-
Suitable substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[2]
Procedure:
-
Follow a similar procedure as the CDK5 assay, substituting the specific FGFR4 enzyme and any optimized buffer components.
-
The reaction is typically initiated by the addition of an ATP/substrate mixture and incubated for a set time (e.g., 60 minutes) at room temperature[2].
-
The subsequent steps of stopping the reaction, detecting the signal, and analyzing the data are analogous to the CDK5 assay protocol[2].
Materials:
-
Recombinant c-Met kinase
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test compounds
-
For ELISA: c-Met specific capture antibody, phospho-c-Met detection antibody, HRP-conjugated secondary antibody, and substrate for colorimetric detection.
-
For ADP-Glo™: ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer
Procedure (ELISA format):
-
Coat a microplate with a c-Met specific capture antibody.
-
Add the c-Met enzyme to the wells.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate to allow for phosphorylation.
-
Wash the plate and add a phospho-c-Met specific detection antibody.
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add a colorimetric substrate.
-
Measure the absorbance to quantify the extent of c-Met phosphorylation.
-
Calculate the percent inhibition and determine the IC50 values.
Conclusion
The 1,6-naphthyridine scaffold represents a highly versatile and valuable core structure in drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a diverse range of derivatives with potent biological activities. The demonstrated success of 1,6-naphthyridine-based compounds as kinase inhibitors, particularly in the field of oncology, highlights the significant therapeutic potential of this scaffold. Further exploration of the chemical space around the 1,6-naphthyridine core, guided by structure-activity relationship studies and advanced computational methods, is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of diseases. This technical guide provides a foundational understanding of the key aspects of 1,6-naphthyridine chemistry and biology, intended to aid researchers in the continued development of this important class of therapeutic agents.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
High-Purity 5,7-Dichloro-1,6-naphthyridine: A Technical Guide for Researchers
For immediate use by researchers, scientists, and drug development professionals, this document provides a comprehensive overview of high-purity 5,7-dichloro-1,6-naphthyridine, a key heterocyclic intermediate in medicinal chemistry. This guide covers commercial sourcing, physicochemical properties, synthesis, purification, and analytical methods, alongside its application in the development of targeted therapeutics.
Commercial Availability and Physicochemical Properties
High-purity this compound is available from a range of commercial chemical suppliers. Purity levels typically range from 97% to over 99%. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and impurity profiles.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number(s) | Purity | Notes |
| Fisher Scientific | AC440670050 (Thermo Scientific Chemicals) | ≥96% (GC) | White to yellow crystalline powder.[1] |
| CS-W019656 (ChemScene) | ~98% | Available in various quantities. | |
| Sigma-Aldrich (Merck) | - | - | Product availability may vary; often listed by CAS number. |
| Oakwood Chemical | 093653 | 98% | - |
| ChemicalBook | - | 95-99% | Lists multiple suppliers, primarily based in China. |
Table 2: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 337958-60-8 | PubChem |
| Molecular Formula | C₈H₄Cl₂N₂ | PubChem |
| Molecular Weight | 199.04 g/mol | Fisher Scientific[1] |
| Appearance | White to yellow crystalline powder | Fisher Scientific[1] |
| Melting Point | 138-140 °C | Fisher Scientific |
| Boiling Point | ~356.7 °C at 760 mmHg (Predicted) | ChemSpider |
| Solubility | Soluble in chloroform, dichloromethane; sparingly soluble in methanol. | Inferred from general chemical properties. |
| LogP (Computed) | 2.5 | PubChem |
| pKa (Most Basic, Predicted) | -0.1 | ChemAxon |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
A conceptual schematic of the chlorination reaction.
Materials:
-
1,6-Naphthyridine-5,7-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or Phosphorus Pentachloride (PCl₅) (Optional, but may improve yield)
-
Toluene or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes or Heptane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,6-naphthyridine-5,7-dione (1.0 eq) in phosphorus oxychloride (10-20 eq).
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, carefully and slowly quench the reaction mixture by pouring it over crushed ice.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Solvent Selection: A common solvent system for the recrystallization of dichlorinated nitrogen heterocycles is a mixture of ethanol and water, or ethyl acetate and hexanes.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate).
-
Crystallization: Slowly add the less polar co-solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Analytical Characterization
High-purity this compound should be characterized by standard analytical techniques to confirm its identity and purity.
Table 3: Analytical Methods for this compound
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Expected signals in the aromatic region (δ 7.5-9.5 ppm). Due to the dichloro substitution, the spectrum will be simpler than the parent 1,6-naphthyridine. Protons at positions 2, 3, 4, and 8 will be visible with characteristic couplings. |
| ¹³C NMR (100 MHz, CDCl₃) | Approximately 4 signals are expected in the aromatic region, with two quaternary carbons (C-5 and C-7) shifted downfield due to the chlorine atoms. |
| GC-MS | A single major peak with a molecular ion (M⁺) at m/z = 198 and a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% intensity, M+4 peak at ~10% intensity). |
| HPLC (Reverse Phase) | A single major peak. A typical starting method would be a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). |
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen atoms act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The dichlorinated nature of this compound makes it a versatile starting material for introducing further chemical diversity through nucleophilic aromatic substitution (SₙAr) reactions at the 5 and 7 positions.
One notable application of the 1,6-naphthyridine scaffold is in the development of inhibitors for Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Dysregulation of Syk signaling is implicated in inflammatory diseases and certain cancers.
Syk Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified representation of the Syk signaling pathway, which is initiated by the activation of cell surface receptors such as the B-cell receptor (BCR) or Fc receptors. 5,7-disubstituted 1,6-naphthyridine derivatives can be designed to act as ATP-competitive inhibitors of Syk, thereby blocking downstream signaling events.
Simplified Syk signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.
Workflow for Developing Syk Inhibitors from this compound
The development process for novel kinase inhibitors using this scaffold typically follows the workflow outlined below.
References
Safety and Handling of 5,7-Dichloro-1,6-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling information for 5,7-Dichloro-1,6-naphthyridine (CAS No: 337958-60-8). A comprehensive, official Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. The information herein is compiled from the SDS of structurally similar compounds, including other dichloronaphthyridine isomers. It is imperative to treat this compound with the caution required for a novel chemical entity and to supplement this guide with a thorough risk assessment before handling.
Hazard Identification and Classification
While specific GHS classifications for this compound are not definitively established, based on data for analogous compounds, it should be handled as a substance that is potentially hazardous. The GHS signal word "Warning" has been associated with this compound[1][2].
Potential hazards are likely to include:
-
Skin Irritation
-
Serious Eye Irritation
-
Acute Oral Toxicity
-
Respiratory Tract Irritation
Table 1: GHS Hazard Statements for Structurally Similar Dichloronaphthyridine Derivatives
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[4] |
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂N₂ | [5][6] |
| Molecular Weight | 199.04 g/mol | [5][6] |
| Appearance | White to Yellow Solid | [2] |
| Purity | 97% | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
Safe Handling and Personal Protective Equipment (PPE)
Due to the potential hazards, strict adherence to safety protocols is essential when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[8].
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which may cause serious irritation[3]. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn at all times. | To avoid skin contact and potential irritation[3]. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | To prevent inhalation of dust particles which may cause respiratory irritation[4]. |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of exposure, immediate action is critical.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release and Disposal
Accidental Release
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Collect the material and place it in a suitable container for disposal.
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Workflow for Safe Handling
The following diagram outlines a general workflow for the safe handling of this compound in a research setting.
Caption: General workflow for safely handling this compound.
Biological Activity and Signaling Pathways
The broader class of naphthyridine compounds has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[9][10][11]. However, at present, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for this compound. It is likely utilized as a chemical intermediate in the synthesis of more complex molecules. Researchers investigating this compound should consider its potential for biological activity based on its structural similarity to other bioactive naphthyridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. capotchem.com [capotchem.com]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. calpaclab.com [calpaclab.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 337958-60-8|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 5,7-Dichloro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals and functional materials.[1][2][3] The 1,6-naphthyridine scaffold is a significant heterocyclic core found in numerous biologically active compounds. The selective functionalization of substituted 1,6-naphthyridines is crucial for the development of novel therapeutic agents. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 5,7-dichloro-1,6-naphthyridine, a key intermediate for the synthesis of diverse libraries of substituted 1,6-naphthyridine derivatives.
The reactivity of aryl chlorides is generally lower than that of the corresponding bromides or iodides in Buchwald-Hartwig amination, often necessitating more carefully optimized reaction conditions, including the use of bulky, electron-rich phosphine ligands.[4][5]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction of the dichlorinated scaffold with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle generally proceeds through oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[2][6]
Recommended Materials and Reagents
-
Substrate: this compound
-
Amine: Desired primary or secondary amine (e.g., morpholine, aniline, benzylamine)
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), or Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). The choice of ligand is critical and often substrate-dependent.[2][4]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄). The base must be anhydrous and of high purity.[4]
-
Solvent: Anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.[3][7]
-
Inert Gas: Argon or Nitrogen.
Experimental Workflow
The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific amines and desired levels of selectivity (mono- vs. di-amination).
-
Reaction Setup:
-
To a dry Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equivalents per chlorine to be substituted).
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[4]
-
Under the inert atmosphere, add this compound (1.0 equivalent) and the amine (1.0-1.5 equivalents for mono-amination, >2.0 equivalents for di-amination).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to the desired temperature, typically between 80-110 °C, in an oil bath.[4][7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or the desired product is maximized.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired aminated 1,6-naphthyridine.
-
Data Presentation: Reaction Conditions for Amination of Dihaloheterocycles
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (2.2) | Toluene | 80 | 16 | 85 |
| 2 | 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | Dioxane | 100 | 12 | 92 |
| 3 | 3,5-Dichloropyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.2) | Toluene | 110 | 24 | 78 |
| 4 | 2,5-Dichloropyrazine | Piperidine | XPhos Pd G3 (2) | - | K₂CO₃ (3.0) | t-BuOH | 90 | 18 | 88 |
| 5 | 1,4-Dichlorobenzene | N-Methylaniline | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (2.1) | Dioxane | 100 | 8 | 95 |
This table is a compilation of representative conditions from the literature for similar substrates and is intended for illustrative purposes.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different ligands, as the choice of ligand is often crucial for the amination of less reactive aryl chlorides.[4] Increasing the reaction temperature or using a stronger base like NaOtBu may also improve the yield.[4] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Side Reactions: The primary side reaction is often hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can sometimes be suppressed by using a slight excess of the amine or by lowering the reaction temperature.
-
Selectivity: Achieving selective mono-amination can be challenging. This can often be controlled by using a near-stoichiometric amount of the amine (1.0-1.2 equivalents) and carefully monitoring the reaction progress to stop it before significant di-substitution occurs. The relative reactivity of the 5- and 7-positions on the 1,6-naphthyridine ring will also influence selectivity.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Monosubstitution of 5,7-Dichloro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The targeted synthesis of substituted 1,6-naphthyridines is of significant interest in medicinal chemistry and drug development. 5,7-Dichloro-1,6-naphthyridine serves as a key building block for the synthesis of diverse derivatives through selective functionalization of its two chlorine atoms. The differential electronic environment of the C5 and C7 positions allows for regioselective monosubstitution, providing a versatile handle for the introduction of various substituents.
Computational studies and experimental evidence indicate that the C5 position of the this compound ring is more electron-deficient than the C7 position. This heightened electrophilicity makes the C5 position the preferred site for nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. Consequently, regioselective monosubstitution reactions, such as the Suzuki-Miyaura coupling, have been shown to occur preferentially at the C5 position, yielding 5-substituted-7-chloro-1,6-naphthyridine derivatives as the major products. This inherent reactivity provides a strategic advantage for the controlled, stepwise synthesis of disubstituted 1,6-naphthyridines with distinct functionalities at the C5 and C7 positions.
These application notes provide detailed protocols for the regioselective monosubstitution of this compound, focusing on the preferential functionalization of the C5 position. The methodologies described herein are essential for researchers engaged in the synthesis of novel 1,6-naphthyridine-based compounds for various applications, including as kinase inhibitors and antiviral agents.
Reaction Pathway Overview
The regioselective monosubstitution of this compound is predominantly achieved via palladium-catalyzed cross-coupling reactions. The general workflow involves the selective reaction at the more reactive C5 position, followed by potential further functionalization at the C7 position if desired.
Caption: General workflow for the regioselective functionalization of this compound.
Data Presentation: Regioselective C5-Arylation via Suzuki-Miyaura Coupling
The following table summarizes the results of the regioselective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The reactions consistently yield the C5-arylated product as the major isomer.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Chloro-5-phenyl-1,6-naphthyridine | 65 |
| 2 | 4-Methylphenylboronic acid | 7-Chloro-5-(p-tolyl)-1,6-naphthyridine | 70 |
| 3 | 4-Methoxyphenylboronic acid | 7-Chloro-5-(4-methoxyphenyl)-1,6-naphthyridine | 68 |
| 4 | 4-Fluorophenylboronic acid | 7-Chloro-5-(4-fluorophenyl)-1,6-naphthyridine | 62 |
| 5 | 3-Methoxyphenylboronic acid | 7-Chloro-5-(3-methoxyphenyl)-1,6-naphthyridine | 67 |
| 6 | 2-Thienylboronic acid | 7-Chloro-5-(thiophen-2-yl)-1,6-naphthyridine | 55 |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids to achieve regioselective C5-arylation.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M Potassium carbonate (K₂CO₃) solution
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add 1,4-dioxane (8 mL) and 2 M aqueous potassium carbonate solution (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-aryl-7-chloro-1,6-naphthyridine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for C5-selective Suzuki-Miyaura coupling.
Protocol 2: Representative Procedure for Regioselective Buchwald-Hartwig Amination at the C5-Position (Prophetic)
While specific literature on the Buchwald-Hartwig amination of this compound is limited, the following protocol is based on established methods for related dihalopyridines and leverages the known higher reactivity of the C5 position. This procedure is considered prophetic and may require optimization.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 5-amino-7-chloro-1,6-naphthyridine.
Conclusion
The regioselective monosubstitution of this compound at the C5 position is a reliable and efficient strategy for the synthesis of a wide array of functionalized 1,6-naphthyridine derivatives. The protocols provided herein, particularly for the well-established Suzuki-Miyaura coupling, offer a robust starting point for the synthesis of these valuable compounds. The principles of differential reactivity between the C5 and C7 positions can be extended to other cross-coupling and nucleophilic substitution reactions, enabling the generation of diverse molecular libraries for applications in drug discovery and materials science. Further optimization of reaction conditions for other transformations, such as the proposed Buchwald-Hartwig amination, will continue to expand the synthetic utility of this versatile scaffold.
Application Notes and Protocols: Synthesis and Evaluation of 5,7-Disubstituted 1,6-Naphthyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 5,7-disubstituted 1,6-naphthyridine derivatives as potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and include detailed procedures for the preparation of key intermediates and final compounds.[1][2] Additionally, this document details protocols for the biological evaluation of these compounds, including kinase inhibition assays and cellular analysis of signaling pathways.
Introduction
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[3][4] In particular, 5,7-disubstituted 1,6-naphthyridines have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][5][6] The synthetic route highlighted herein offers a versatile and efficient method for accessing a diverse library of these compounds, enabling thorough structure-activity relationship (SAR) studies.[1][2]
Data Presentation
Kinase Inhibitory Activity of 5,7-Disubstituted 1,6-Naphthyridine Analogs
The following table summarizes the kinase inhibitory activities of representative 5,7-disubstituted 1,6-naphthyridine compounds against a panel of cancer-relevant kinases. The data illustrates the impact of substitutions at the 5 and 7 positions on potency and selectivity.
| Compound ID | R⁵ Substituent | R⁷ Substituent | Target Kinase | IC₅₀ (nM) |
| 1a | -NH(CH₃) | Phenyl | FGFR1 | 85 |
| 1b | -NH(CH₃) | 4-Fluorophenyl | FGFR1 | 52 |
| 1c | -NH(Cyclopropyl) | Phenyl | FGFR1 | 41 |
| 1d | -NH(Cyclopropyl) | 4-Fluorophenyl | FGFR1 | 25 |
| 2a | -OCH₃ | Morpholino | c-Met | 112 |
| 2b | -OCH₃ | Piperidin-1-yl | c-Met | 98 |
| 2c | -Cl | Morpholino | c-Met | 76 |
| 2d | -Cl | Piperidin-1-yl | c-Met | 65 |
| 3a | -NH₂ | 3-Methoxyphenyl | CDK5 | B |
| 3b | -NH₂ | 4-Chlorophenyl | CDK5 | A |
| 3c | -NH(CH₃) | 3-Methoxyphenyl | CDK5 | B |
| 3d | -NH(CH₃) | 4-Chlorophenyl | CDK5 | A |
*Note: For CDK5 IC₅₀ values: “A” indicates <10 nM; “B” indicates 10–100 nM.[7] Data for other kinases are representative values from public sources and may not be from a single study.
Experimental Protocols
A. Synthesis of 5,7-Disubstituted 1,6-Naphthyridines
The synthesis of 5,7-disubstituted 1,6-naphthyridines can be efficiently achieved through a modern synthetic route involving the formation of a key 1,6-naphthyridine-5,7-ditriflate intermediate.[1][2] This intermediate serves as a versatile platform for introducing a wide range of substituents at the 5 and 7 positions through sequential nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanonicotinic acid (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add ethyl cyanoacetate (1.1 eq) and a base such as sodium ethoxide (2.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, acidify the mixture with a suitable acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with water and a cold solvent like ethanol, and then dried under vacuum to yield the 1,6-naphthyridine-5,7-dione.
-
Reaction Setup: To a solution of 1,6-Naphthyridine-5,7-dione (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Addition of Triflic Anhydride: Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O) (2.2 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5,7-ditriflate intermediate.
-
First Substitution (SNA_r_): Dissolve the 5,7-ditriflate intermediate (1.0 eq) in an anhydrous solvent such as dioxane or DMF. Add the first nucleophile (e.g., an amine, 1.1 eq) and a suitable base (e.g., DIPEA, 1.5 eq). Stir at room temperature or heat as required until the mono-substituted product is formed (monitor by TLC or LC-MS).
-
Second Substitution (Cross-Coupling): To the same reaction mixture, add the second nucleophile (e.g., a boronic acid or stannane, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere until the reaction is complete.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
B. Biological Evaluation Protocols
This protocol is a general guideline for determining the IC₅₀ of a test compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8][9]
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in 1X Kinase Buffer A.
-
Prepare a 3X solution of the kinase/Eu-labeled anti-tag antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This protocol allows for the assessment of the inhibitory effect of a compound on the phosphorylation of a specific kinase or its downstream substrate in a cellular context.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1,6-naphthyridine inhibitor or a vehicle control (e.g., DMSO) for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4 °C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic scheme for 5,7-disubstituted 1,6-naphthyridines.
Caption: Workflow for the LanthaScreen™ kinase inhibition assay.
Caption: Simplified FGFR signaling and inhibitor mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Utilizing 5,7-Dichloro-1,6-naphthyridine as a Rigid Scaffold for PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as the physicochemical properties of the molecule.[3] While flexible linkers such as polyethylene glycol (PEG) and alkyl chains are commonly employed, there is growing interest in the use of rigid scaffolds to control the spatial orientation of the two ligands and potentially improve ternary complex stability.[3]
This document provides detailed application notes and protocols for the proposed use of 5,7-dichloro-1,6-naphthyridine as a novel, rigid scaffold for the construction of PROTAC linkers. The dichloronaphthyridine core offers a defined geometry and two reactive sites for the sequential and controlled attachment of the POI ligand and the E3 ligase ligand.
Principle of this compound as a PROTAC Linker Scaffold
The this compound scaffold provides a rigid framework to which the POI and E3 ligase ligands can be attached. The two chlorine atoms at the 5 and 7 positions are susceptible to nucleophilic aromatic substitution, allowing for the stepwise introduction of different functionalities. This enables the synthesis of a PROTAC with a well-defined linker length and spatial arrangement. By varying the nucleophiles used for substitution, a diverse library of PROTACs with different linker exit vectors can be generated.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The general mechanism is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The development of a PROTAC utilizing a this compound linker involves a multi-step process, from chemical synthesis to biological evaluation.
References
Application Notes and Protocols for Sonogashira Coupling with 5,7-Dichloro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira coupling reaction of 5,7-dichloro-1,6-naphthyridine, a key building block in the synthesis of novel compounds for drug discovery and materials science. The protocol is based on established methodologies for Sonogashira reactions on dihalogenated heterocycles and takes into account the specific reactivity of the this compound scaffold.
Introduction
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in the synthesis of complex molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. For dihalogenated substrates like this compound, regioselective coupling is a key consideration. Based on studies of similar heterocyclic systems, the chlorine atom at the C5 position is expected to be more reactive than the one at the C7 position due to electronic effects. This allows for selective mono-alkynylation at the C5 position under carefully controlled conditions, followed by a potential second coupling at the C7 position if desired.
Data Presentation
The following table summarizes typical reaction conditions for the mono-Sonogashira coupling of this compound with a terminal alkyne. Please note that optimal conditions may vary depending on the specific alkyne used.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2-5 mol% |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 3-10 mol% |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2-3 equivalents (can also be used as solvent) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and degassed |
| Temperature | Room temperature to 80 °C | Higher temperatures may be needed for less reactive alkynes or to promote double coupling. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidative homocoupling of the alkyne. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., Triethylamine [TEA] or Diisopropylamine [DIPA])
-
Anhydrous solvent (e.g., Tetrahydrofuran [THF] or N,N-Dimethylformamide [DMF])
-
Degassed water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Reaction Setup for Mono-alkynylation at the C5-position
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (e.g., THF) and the anhydrous base (e.g., triethylamine, 3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.
-
Slowly add the terminal alkyne (1.2 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
Reaction Workup and Purification
-
Upon completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper salts.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-alkynyl-7-chloro-1,6-naphthyridine.
Characterization
The purified product should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and regioselectivity of the coupling.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C triple bond stretch.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: General mechanism of the Sonogashira coupling reaction.
Application Notes and Protocols for the Synthesis of 5-amino-7-aryl-1,6-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 5-amino-7-aryl-1,6-naphthyridine derivatives, a class of compounds with significant potential in medicinal chemistry. The 1,6-naphthyridine scaffold is a recognized privileged structure, appearing in molecules with a wide range of biological activities, including as inhibitors of HIV integrase and various kinases.[1][2] This guide focuses on versatile and efficient synthetic strategies to access these valuable compounds.
Introduction
The 1,6-naphthyridine core is a key pharmacophore in numerous biologically active compounds. The introduction of an amino group at the C5 position and an aryl substituent at the C7 position can significantly modulate the pharmacological properties of these molecules. This document outlines two primary synthetic strategies for the preparation of 5-amino-7-aryl-1,6-naphthyridine derivatives: a one-pot synthesis via heteroaryl ditriflates and a multicomponent reaction approach. These methods offer rapid access to a diverse range of derivatives, facilitating structure-activity relationship (SAR) studies in drug discovery programs.
Synthetic Strategies
Two robust methods for the synthesis of the target compounds are presented below. The choice of method may depend on the availability of starting materials and the desired substitution patterns.
Strategy 1: One-Pot Synthesis via Heteroaryl Ditriflates
This modern and highly efficient method allows for the rapid diversification of the 1,6-naphthyridine scaffold. The key steps involve the formation of a 1,6-naphthyridine-5,7-dione, followed by ditriflation and subsequent regioselective nucleophilic aromatic substitution (SNAr) reactions. This approach is particularly advantageous for creating libraries of compounds with diverse amino and aryl groups.[1]
Strategy 2: Multicomponent Reaction (MCR)
Multicomponent reactions offer an atom-economical and convergent approach to complex molecules from simple starting materials in a single step. For the synthesis of substituted 1,6-naphthyridines, an MCR involving an aromatic aldehyde, malononitrile, and a suitable amino-pyridine derivative can be employed to construct the core structure.[3]
Data Presentation
The following tables summarize the yields of 5-amino-7-aryl-1,6-naphthyridine derivatives synthesized using the one-pot ditriflate strategy, showcasing the versatility of this method with various amines and the subsequent Suzuki coupling for the introduction of the aryl group.
Table 1: Synthesis of 5-Amino-7-(trifluoromethylsulfonyloxy)-1,6-naphthyridine Intermediates
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 5-(Morpholin-4-yl)-7-(((trifluoromethyl)sulfonyl)oxy)-1,6-naphthyridine | 85 |
| 2 | Piperidine | 5-(Piperidin-1-yl)-7-(((trifluoromethyl)sulfonyl)oxy)-1,6-naphthyridine | 82 |
| 3 | Aniline | 5-(Phenylamino)-7-(((trifluoromethyl)sulfonyl)oxy)-1,6-naphthyridine | 78 |
| 4 | Benzylamine | 5-(Benzylamino)-7-(((trifluoromethyl)sulfonyl)oxy)-1,6-naphthyridine | 80 |
Table 2: Synthesis of 5-Amino-7-aryl-1,6-naphthyridine Derivatives via Suzuki Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-(Morpholin-4-yl)-7-phenyl-1,6-naphthyridine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 5-(Morpholin-4-yl)-7-(4-methoxyphenyl)-1,6-naphthyridine | 89 |
| 3 | 4-Chlorophenylboronic acid | 5-(Morpholin-4-yl)-7-(4-chlorophenyl)-1,6-naphthyridine | 95 |
| 4 | Thiophen-2-ylboronic acid | 5-(Morpholin-4-yl)-7-(thiophen-2-yl)-1,6-naphthyridine | 85 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Amino-7-aryl-1,6-naphthyridines via Heteroaryl Ditriflates
This protocol is adapted from the method described by Janssen Pharmaceutical Research and Development.[1][2]
Step 1: Synthesis of 1,6-Naphthyridine-5,7-dione
A detailed procedure for the synthesis of the 1,6-naphthyridine-5,7-dione precursor can be found in the supporting information of the cited literature.[1] This typically involves a tandem nitrile hydration and cyclization of a suitably substituted nicotinonitrile derivative.
Step 2: One-Pot Ditriflation and Regioselective C5-Amination
-
To a solution of the 1,6-naphthyridine-5,7-dione (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile, add a hindered base like 2,6-lutidine (2.2 eq).
-
Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (Tf2O) (2.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of the 5,7-ditriflate is complete (monitor by TLC or LC-MS).
-
To the in situ generated ditriflate solution, add the desired primary or secondary amine (1.1 eq) and an additional equivalent of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 2-4 hours, or until complete consumption of the ditriflate is observed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-amino-7-(((trifluoromethyl)sulfonyl)oxy)-1,6-naphthyridine intermediate.
Step 3: Suzuki Coupling for C7-Arylation
-
To a degassed solution of the 5-amino-7-(((trifluoromethyl)sulfonyl)oxy)-1,6-naphthyridine intermediate (1.0 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final 5-amino-7-aryl-1,6-naphthyridine derivative.
Representative Characterization Data for 5-(Morpholin-4-yl)-7-phenyl-1,6-naphthyridine:
-
1H NMR (400 MHz, CDCl3): δ 8.95 (s, 1H), 8.20 (d, J = 8.0 Hz, 2H), 7.60-7.40 (m, 4H), 7.25 (d, J = 6.0 Hz, 1H), 4.00 (t, J = 4.8 Hz, 4H), 3.60 (t, J = 4.8 Hz, 4H).
-
13C NMR (101 MHz, CDCl3): δ 158.2, 155.4, 150.1, 145.3, 138.2, 130.5, 129.8, 128.9, 122.1, 115.8, 67.1, 52.3.
-
MS (ESI): m/z calculated for C18H17N3O [M+H]+: 292.14, found 292.15.
Protocol 2: One-Pot Multicomponent Synthesis
This protocol is based on a general method for the synthesis of substituted 1,6-naphthyridines.[3]
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and 4-aminopyridine derivative (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for example, piperidine or triethylamine (0.1 eq).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Note: The substitution pattern on the resulting 1,6-naphthyridine will depend on the specific starting materials used. Further functional group manipulations may be necessary to arrive at the desired 5-amino-7-aryl derivatives.
Visualizations
Caption: Synthetic pathway for 5-amino-7-aryl-1,6-naphthyridine derivatives.
Caption: Experimental workflow for the one-pot synthesis and subsequent arylation.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5,7-Dichloro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 5,7-dichloro-1,6-naphthyridine. Given the limited direct literature on this specific substrate, this guide integrates established principles of SNAr chemistry with analogous procedures reported for related heterocyclic systems to offer a comprehensive experimental framework.
Introduction
The 1,6-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active compounds. The functionalization of this core structure is crucial for the development of new therapeutic agents. Nucleophilic aromatic substitution (SNAr) on halogenated naphthyridines offers a versatile strategy for introducing a wide range of substituents. This compound is a key starting material for the synthesis of diverse derivatives; however, the reactivity of the chloro-substituents can be challenging, and regioselectivity is a critical consideration.
While direct chlorination of 1,6-naphthyridine-5,7-diones can be sluggish, the dichloro-substrate serves as a precursor for various functionalized molecules. The inherent electronic properties of the 1,6-naphthyridine ring system influence the reactivity of the C5 and C7 positions towards nucleophilic attack.
Regioselectivity
In nucleophilic aromatic substitution reactions on the 1,6-naphthyridine core, the C5 position is generally more susceptible to nucleophilic attack than the C7 position. This preference is attributed to the electronic distribution within the heterocyclic system. The presence of a substituent at the C8 position can further enhance the steric hindrance at C7, thereby favoring substitution at the C5 position. This inherent regioselectivity allows for the selective monosubstitution of this compound under carefully controlled conditions.
Experimental Protocols
The following protocols are generalized methodologies based on successful SNAr reactions on analogous dichlorinated nitrogen-containing heterocycles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) is recommended for each specific nucleophile.
Protocol 1: Mono-amination of this compound
This protocol describes a general procedure for the selective monosubstitution of an amino group at the C5 position.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent (10-20 mL per mmol of substrate).
-
Add the amine nucleophile (1.0-1.2 eq.) to the solution.
-
Add the base (Et₃N or DIPEA, 1.5-2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-7-chloro-1,6-naphthyridine derivative.
Protocol 2: Di-substitution of this compound
For the synthesis of 5,7-disubstituted-1,6-naphthyridines, more forcing conditions are generally required.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alkoxide)
-
Stronger base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen base (2.5-3.0 eq.).
-
Add the anhydrous polar aprotic solvent (10-20 mL per mmol of substrate).
-
Add the nucleophile (2.2-2.5 eq.) to the suspension.
-
Heat the reaction mixture to an elevated temperature (typically 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the 5,7-disubstituted-1,6-naphthyridine.
Data Presentation
The following table summarizes representative conditions and yields for SNAr reactions on analogous dichlorinated heterocyclic systems, which can serve as a starting point for the optimization of reactions with this compound.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,4-Dichloropyrimidine | Diethylamine | - | Ethanol | Reflux | 2 | 2-Chloro-4-(diethylamino)pyrimidine | 85 |
| 1,3-Dichloro-2,7-naphthyridine | Piperidine | Et₃N | Ethanol | Reflux | 3 | 1-Chloro-3-(piperidin-1-yl)-2,7-naphthyridine | 91 |
| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine | Et₃N | Acetonitrile | RT | 0.17 | 2-Chloro-4-(cyclopentylamino)-5-nitropyridine | - |
| 2,4-Dichlorobenzofuro[2,3-d]pyrimidine | Morpholine | K₂CO₃ | DMF | 100 | 5 | 2-Chloro-4-morpholinobenzofuro[2,3-d]pyrimidine | 88 |
Visualizations
Experimental Workflow for Mono-substitution
Caption: General workflow for the regioselective mono-amination of this compound.
Logical Relationship of Regioselectivity
Caption: Key factors determining the regioselectivity of nucleophilic attack on this compound.
Application Notes and Protocols for the Large-Scale Synthesis of 5,7-Dichloro-1,6-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 5,7-Dichloro-1,6-naphthyridine, a key intermediate in the development of various therapeutic agents. The protocols detailed below are based on established chemical principles and scalable synthetic routes, ensuring relevance for both academic research and industrial drug development.
Introduction
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, substituted 1,6-naphthyridines have been identified as potent inhibitors of various kinases, playing crucial roles in oncology and the treatment of neurodegenerative diseases. This compound serves as a versatile building block for the synthesis of these complex molecules, allowing for diverse functionalization at the 5 and 7 positions. This document outlines a robust and scalable two-step synthesis of this compound from readily available starting materials.
Synthetic Scheme
The large-scale synthesis of this compound is achieved through a two-step process starting from a suitable precursor, leading to the formation of 1,6-naphthyridine-5,7-dione, which is subsequently chlorinated.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Large-Scale Synthesis of 1,6-Naphthyridine-5,7-dione
This protocol is adapted from methodologies describing the synthesis of substituted 1,6-naphthyridine-5,7-diones.[1] A tandem nitrile hydration and cyclization procedure provides a mild and efficient route to the dione intermediate.[1]
Materials and Equipment:
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Large-scale reaction vessel equipped with mechanical stirrer, reflux condenser, and temperature probe.
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2-Cyanoalkyl nicotinic ester derivative
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Platinum-based nitrile hydration catalyst (e.g., Ghaffar-Parkins catalyst)[1]
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Aqueous acid (e.g., 1 M HCl or Acetic Acid)
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Suitable solvent (e.g., aqueous mixture)
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Filtration apparatus
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Drying oven
Procedure:
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Reaction Setup: Charge the reaction vessel with the 2-cyanoalkyl nicotinic ester and the chosen aqueous solvent system.
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Nitrile Hydration: Add the platinum-based nitrile hydration catalyst to the mixture. Stir the reaction at a controlled temperature until the hydration is complete (monitored by a suitable analytical technique such as HPLC or TLC).
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Cyclization: Upon completion of the hydration step, add DBU to the reaction mixture to facilitate the cyclization to the 1,6-naphthyridine-5,7-dione.[1]
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Precipitation and Isolation: After the cyclization is complete, acidify the reaction mixture with aqueous acid to precipitate the 1,6-naphthyridine-5,7-dione product.[1]
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Filtration and Drying: Collect the solid product by filtration, wash with a suitable solvent (e.g., water, ethanol) to remove impurities, and dry under vacuum at an appropriate temperature. The resulting solid is often used in the next step without further purification.[1]
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Scale | Up to 100 g | Adapted from similar scalable syntheses[2] |
| Yield | >90% | [1] |
| Purity | >95% (by HPLC) | [1] |
Step 2: Large-Scale Synthesis of this compound
The chlorination of the 1,6-naphthyridine-5,7-dione is a standard procedure for the synthesis of the dichloro derivative.[1] Common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Materials and Equipment:
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Reaction vessel suitable for corrosive reagents, equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen or argon).
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1,6-Naphthyridine-5,7-dione
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Phosphorus oxychloride (POCl₃)
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Ice bath
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Quenching solution (e.g., ice-water, saturated sodium bicarbonate solution)
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Extraction solvent (e.g., dichloromethane, ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
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Rotary evaporator
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Purification system (e.g., column chromatography or recrystallization setup)
Procedure:
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Reaction Setup: In a well-ventilated fume hood, carefully charge the reaction vessel with 1,6-naphthyridine-5,7-dione. Under an inert atmosphere, slowly add an excess of phosphorus oxychloride.
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Reaction: Heat the mixture to reflux and maintain this temperature until the reaction is complete (monitored by HPLC or TLC).
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Work-up: Cool the reaction mixture to room temperature and then carefully quench by slowly pouring it onto crushed ice or into a cold, stirred solution of sodium bicarbonate. Caution: This quenching process is highly exothermic and releases HCl gas.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentration and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Scale | Multigram to Kilogram | Based on general industrial chlorination procedures |
| Yield | 70-90% | Estimated from similar transformations |
| Purity | >97% (by HPLC) | Achievable with proper purification |
Applications in Drug Development: Targeting Kinase Signaling Pathways
This compound is a key starting material for the synthesis of derivatives that act as potent kinase inhibitors. These derivatives have shown promise in targeting signaling pathways implicated in cancer and other diseases.
Inhibition of Cyclin-Dependent Kinase 5 (CDK5) Signaling
Substituted 1,6-naphthyridines have been developed as inhibitors of CDK5, a kinase implicated in neurodegenerative diseases and cancer.
Caption: Inhibition of the CDK5 signaling pathway.
Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) Signaling in Colorectal Cancer
Derivatives of 1,6-naphthyridine have also been investigated as inhibitors of FGFR4, a receptor tyrosine kinase that is often overexpressed in colorectal cancer. Inhibition of FGFR4 can block downstream signaling pathways that promote tumor growth and survival.
Caption: Inhibition of the FGFR4 signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of 5,7-Dichloro-1,6-naphthyridine
Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura coupling of 5,7-Dichloro-1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to enhance reaction yields and purity.
Troubleshooting Guide
This section addresses common challenges encountered during the Suzuki coupling of this compound. Each issue is presented in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: Why is the yield of my mono-arylated product (5-Aryl-7-chloro-1,6-naphthyridine) consistently low?
Potential Causes:
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Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.
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Poor Quality Boronic Acid: The boronic acid may have degraded through protodeboronation.
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Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be ideal for this specific substrate.
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Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1]
Troubleshooting Steps:
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Catalyst and Ligand Selection:
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Utilize a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is efficient.
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For electron-deficient substrates like dichloronaphthyridines, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be effective.
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Consider using N-heterocyclic carbene (NHC) ligands, which have shown success in couplings with challenging substrates.
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Base and Solvent Screening:
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Screen a variety of bases. While aqueous potassium carbonate (K₂CO₃) is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective, especially in anhydrous conditions.
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Solvent choice is critical. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used. The solubility of all reactants is key.
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Reaction Temperature and Time:
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Gradually increase the reaction temperature. While higher temperatures can improve reaction rates, they can also lead to catalyst decomposition and side product formation.
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Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.
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Question 2: I am observing significant amounts of the di-arylated product even when using one equivalent of boronic acid. How can I improve the selectivity for the mono-arylated product?
Potential Causes:
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High Reactivity of the Mono-arylated Intermediate: The initial coupling product, 5-Aryl-7-chloro-1,6-naphthyridine, may be sufficiently reactive to undergo a second coupling under the reaction conditions.
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Excess Boronic Acid: Inaccurate measurement or localized high concentrations of the boronic acid can lead to the formation of the di-substituted product.
Troubleshooting Steps:
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Control Stoichiometry:
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Carefully control the stoichiometry of the boronic acid, using slightly less than one equivalent.
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Consider the slow addition of the boronic acid to the reaction mixture to maintain a low concentration.
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-
Lower Reaction Temperature:
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Perform the reaction at a lower temperature to favor the mono-substitution. The second coupling reaction likely has a higher activation energy.
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-
Choice of Catalyst and Ligand:
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A less active catalyst system might favor mono-arylation. Experiment with different palladium sources and ligands.
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Question 3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What can I do to minimize this?
Potential Causes:
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Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
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Inefficient Transmetalation: If the transfer of the aryl group from boron to palladium is slow, homocoupling can become a competitive side reaction.
Troubleshooting Steps:
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Ensure Inert Atmosphere:
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Thoroughly degas all solvents and reagents before use.
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Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
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Optimize Base and Solvent:
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The choice of base is critical for activating the boronic acid. Ensure the base is strong enough and sufficiently soluble in the reaction medium.
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The solvent system should facilitate the solubility of both the organic and inorganic components of the reaction.
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Question 4: I am struggling with dehalogenation of the starting material. How can I prevent this?
Potential Causes:
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Presence of Protic Solvents or Water: These can act as a proton source for the reductive dehalogenation of the starting material or product.
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Certain Bases: Some bases can promote dehalogenation.
Troubleshooting Steps:
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Anhydrous Conditions:
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Use anhydrous solvents and reagents to minimize sources of protons.
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If an aqueous base is necessary, minimize the amount of water used.
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Base Selection:
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Experiment with different bases. For instance, fluoride bases like KF or CsF are sometimes used to minimize dehalogenation.
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Frequently Asked Questions (FAQs)
Q1: At which position does the first Suzuki coupling occur on this compound?
A1: The first Suzuki coupling reaction on this compound regioselectively occurs at the C5 position.[2]
Q2: What is a good starting point for reaction conditions for the mono-arylation of this compound?
A2: A common starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand. A base such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or THF/water at a temperature of 80-100 °C is a reasonable starting point.
Q3: Can I perform a one-pot di-arylation with two different boronic acids?
A3: Yes, sequential one-pot di-arylation is possible. After the first coupling at the C5 position, a second, different boronic acid can be added to the reaction mixture to couple at the C7 position.
Q4: What are some common side products to look out for?
A4: Besides the desired product, common side products include the di-arylated naphthyridine, homocoupled boronic acid, and dehalogenated starting material or product.
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling of this compound.
Table 1: Mono-arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | Data not available |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | THF | 80 | 24 | Data not available |
Table 2: Di-arylation of this compound
| Entry | Arylboronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4) | Dioxane/H₂O (4:1) | 100 | 24 | Data not available |
| 2 | 4-Fluorophenylboronic acid (2.5) | Pd₂(dba)₃ (3) | RuPhos (6) | K₃PO₄ (4) | DMF | 110 | 18 | Data not available |
Experimental Protocols
Protocol 1: General Procedure for Mono-arylation of this compound
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To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
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Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Add the degassed solvent (e.g., 10 mL of dioxane/water 4:1) via syringe.
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In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) in a small amount of the degassed solvent.
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Add the catalyst solution to the reaction mixture via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Di-arylation of this compound
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Follow steps 1-3 of Protocol 1, using 2.2-2.5 equivalents of the arylboronic acid and 4.0 equivalents of the base.
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Follow steps 4-10 of Protocol 1, adjusting the reaction time and temperature as needed to drive the reaction to completion for the di-substituted product.
Visualizations
References
preventing byproduct formation in 5,7-Dichloro-1,6-naphthyridine reactions
Welcome to the technical support center for reactions involving 5,7-Dichloro-1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: The most prevalent side reactions are typically related to the high reactivity of the dichloronaphthyridine core. Common byproducts include:
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Mono-substituted isomers: In reactions where disubstitution is desired, the formation of 5-chloro-7-substituted- or 7-chloro-5-substituted-1,6-naphthyridines is a common issue. The relative reactivity of the C5 and C7 positions can be influenced by the reaction conditions and the nature of the nucleophile.
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Over-reaction products: With highly reactive nucleophiles or prolonged reaction times, substitution of other positions on the naphthyridine ring can occur, although this is less common.
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Hydrolysis products: In the presence of water, hydrolysis of the chloro groups to form hydroxy-naphthyridines can occur, especially under basic conditions or with prolonged heating.
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Homocoupling products: Under certain catalytic conditions, dimerization of the starting material or product can lead to bi-naphthyridine impurities.
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Dehalogenation products: Reductive dehalogenation can occur in the presence of certain catalysts (e.g., Palladium) and hydrogen sources, leading to the formation of mono-chloro or unsubstituted naphthyridine derivatives.[1]
Q2: How can I minimize the formation of mono-substituted byproducts when aiming for a disubstituted product?
A2: Achieving complete disubstitution can be challenging. Here are several strategies to promote the desired reaction:
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Control of Stoichiometry: Use a sufficient excess of the nucleophile (typically 2.2 to 3.0 equivalents) to drive the reaction to completion.
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Reaction Temperature and Time: Carefully optimize the reaction temperature and time. Higher temperatures and longer reaction times generally favor disubstitution, but can also lead to degradation or other side reactions. Monitoring the reaction progress by TLC or LC-MS is crucial.
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Choice of Base and Solvent: The choice of base and solvent can significantly impact the reactivity. Stronger, non-nucleophilic bases are often preferred. The solvent should be chosen to ensure adequate solubility of all reactants. For instance, in amination reactions, solvents like DMF or DMSO are common.
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Catalyst Selection: For cross-coupling reactions, the choice of palladium catalyst and ligand is critical. Ligands can be tuned to favor the desired disubstitution.
Q3: What conditions favor selective mono-substitution at the C5 or C7 position?
A3: Selective mono-substitution can often be achieved by carefully controlling the reaction conditions:
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Stoichiometry: Use of a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile is the primary method for achieving mono-substitution.
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Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and favor the initial substitution.
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Less Reactive Nucleophiles: Employing a less reactive nucleophile can also enhance selectivity for mono-substitution.
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Sequential Addition: In some cases, a one-pot sequential addition of different nucleophiles can be employed to synthesize unsymmetrically substituted 5,7-disubstituted-1,6-naphthyridines.
Q4: Are there any known issues with purification of this compound derivatives?
A4: Purification can be challenging due to the similar polarities of the starting material, mono-substituted, and di-substituted products.
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Chromatography: Column chromatography on silica gel is the most common method for purification. A careful selection of the eluent system is necessary to achieve good separation. Gradient elution is often required.
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Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, particularly for removing minor impurities.[1]
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Acid-Base Extraction: The basic nature of the naphthyridine ring can be utilized for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the basic compounds. The pH of the aqueous layer can then be adjusted to precipitate the purified product.[2]
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Byproducts in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
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Presence of multiple product spots on TLC or peaks in LC-MS with the same mass corresponding to mono-substituted isomers.
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Complex NMR spectrum showing more than the expected number of signals.
Possible Causes:
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Similar reactivity of the C5 and C7 positions towards the nucleophile.
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Reaction conditions (temperature, solvent, base) that do not sufficiently differentiate between the two positions.
Troubleshooting Steps:
| Strategy | Experimental Protocol | Expected Outcome |
| Temperature Optimization | Run the reaction at a series of temperatures (e.g., room temperature, 50 °C, 80 °C) and analyze the product ratio by LC-MS or NMR. | Identify the optimal temperature that maximizes the yield of the desired regioisomer. Regioselectivity is often temperature-dependent. |
| Solvent Screening | Perform the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dioxane, DMF, DMSO). | A change in solvent can alter the solvation of the reactants and transition states, influencing the regioselectivity. |
| Base Selection | If a base is required, screen different bases (e.g., K2CO3, Cs2CO3, NaH, t-BuOK). | The nature and strength of the base can influence the nucleophilicity of the reagent and the reaction pathway. |
| Slow Addition of Nucleophile | Add the nucleophile solution dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) at the optimal temperature. | Slow addition can help maintain a low concentration of the nucleophile, potentially favoring substitution at the more reactive site. |
Quantitative Data on Regioselectivity:
Quantitative data on the regioselectivity of nucleophilic aromatic substitution on this compound is highly dependent on the specific nucleophile and reaction conditions. Researchers should consult the primary literature for data relevant to their specific transformation.
Issue 2: Incomplete Disubstitution in Cross-Coupling Reactions
Symptoms:
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Significant amount of the mono-substituted intermediate remaining in the reaction mixture.
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Low yield of the desired disubstituted product.
Possible Causes:
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Insufficient equivalents of the coupling partner or base.
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Deactivation of the catalyst.
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Steric hindrance preventing the second substitution.
Troubleshooting Steps:
| Strategy | Experimental Protocol | Expected Outcome |
| Increase Reagent Equivalents | Increase the equivalents of the coupling partner (e.g., boronic acid, organozinc reagent) to 2.5-3.0 equivalents and the base to 3.0-4.0 equivalents. | Drive the reaction equilibrium towards the formation of the disubstituted product. |
| Catalyst and Ligand Screening | Screen a variety of palladium catalysts (e.g., Pd(PPh3)4, Pd2(dba)3) and phosphine ligands (e.g., Xantphos, SPhos, DavePhos). | Identify a catalyst system that is more active and stable for the second coupling step. |
| Optimize Reaction Temperature and Time | Increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress over a longer period. | Higher temperatures can overcome the activation energy barrier for the second substitution. |
| Use a More Active Catalyst System | Consider using a more modern, highly active palladium pre-catalyst. | These catalysts often exhibit higher turnover numbers and are more resistant to deactivation. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Amination)
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To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (2.2 - 2.5 eq) and a base (e.g., K2CO3 or Cs2CO3, 3.0 eq).
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The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, DCM).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired 5,7-disubstituted-1,6-naphthyridine.
General Procedure for Suzuki Cross-Coupling
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To a mixture of this compound (1.0 eq), the corresponding boronic acid or boronate ester (2.5 eq), and a base (e.g., K2CO3 or Cs2CO3, 3.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added a palladium catalyst (e.g., Pd(PPh3)4, 0.05 - 0.1 eq).
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The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.
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The mixture is then heated to reflux (e.g., 80-100 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS.
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After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is diluted with water and extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by column chromatography to yield the desired 5,7-diaryl-1,6-naphthyridine.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Dichloronaphthyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the Buchwald-Hartwig amination of dichloronaphthyridines. The content is structured to address specific experimental issues with practical solutions, supported by data and detailed protocols.
Troubleshooting Guide
Q1: My Buchwald-Hartwig reaction with a dichloronaphthyridine is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion in the amination of dichloronaphthyridines is a frequent issue, primarily because aryl chlorides are less reactive than their bromide or iodide counterparts. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.
Initial Troubleshooting Steps:
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Catalyst System Integrity:
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Palladium Source: Ensure your palladium source is active. While Pd(OAc)₂ is common, it can be unreliable. Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which forms the active Pd(0) species more cleanly and efficiently.
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Ligand Choice: The choice of ligand is critical for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos) are generally required. For amidation reactions of 2,7-dichloro-1,8-naphthyridine, Xantphos has been used successfully.[1]
-
Catalyst Loading: For challenging dichloronaphthyridine substrates, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.
-
-
Reaction Conditions:
-
Temperature: These reactions often necessitate elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition step.
-
Inert Atmosphere: It is crucial to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.
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Solvent Purity: Use anhydrous and degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.
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Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this will likely necessitate a more active catalyst system and higher reaction temperatures. For the amidation of 2,7-dichloro-1,8-naphthyridine, K₂CO₃ has been used.[1]
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Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my naphthyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.
Strategies to Minimize Hydrodehalogenation:
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Ligand Selection: Employ bulky, electron-rich ligands (e.g., XPhos, RuPhos). These ligands tend to accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
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Base Purity: Ensure the base is anhydrous and of high purity. Some batches of NaOtBu may contain traces of sodium hydroxide or moisture, which can promote this side reaction.
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Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over competing side reactions.
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Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried to minimize the presence of water, which can be a proton source for hydrodehalogenation.
Q3: I am struggling with poor regioselectivity in the monoamination of a dichloronaphthyridine. How can I control which chlorine atom reacts?
Achieving high regioselectivity in the monoamination of dichloronaphthyridines can be challenging and is highly dependent on the specific naphthyridine isomer and the reaction conditions. The electronic and steric environment of each chlorine atom will influence its reactivity.
Approaches to Enhance Regioselectivity:
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Steric Hindrance: The steric bulk of both the ligand and the amine nucleophile can influence regioselectivity. A bulkier amine may preferentially react at the less sterically hindered chlorine position.
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Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity, favoring the more electronically activated position.
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Ligand Effects: The choice of ligand can have a profound impact on regioselectivity. A systematic screening of different classes of ligands (e.g., biarylphosphines, ferrocenylphosphines) is often necessary.
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Base Selection: The nature of the base can influence the reaction pathway and selectivity. It is worthwhile to screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find the optimal conditions.
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Protecting Groups: In some cases, it may be necessary to introduce a directing or protecting group to achieve the desired regioselectivity.
For the monoamidation of 2,7-dichloro-1,8-naphthyridine, using 0.9 equivalents of the amide provided good selectivity over the diamidated product, although isolation of the monoamidated product proved challenging, resulting in moderate yields.[1]
Q4: My reaction works well at a small scale, but the yield drops significantly upon scale-up. What factors should I consider?
Scaling up Buchwald-Hartwig reactions can present several challenges that are not always apparent at the laboratory scale.
Key Considerations for Scale-Up:
-
Mass and Heat Transfer: In larger reaction vessels, inefficient stirring can lead to poor mixing of the heterogeneous mixture, particularly with inorganic bases. This can result in localized "hot spots" and inconsistent reaction progress. Ensure vigorous and efficient stirring.
-
Purity of Reagents: The purity of all reagents, including the dichloronaphthyridine, amine, palladium source, ligand, base, and solvent, becomes even more critical at a larger scale. Impurities can have a more pronounced inhibitory effect on the catalyst.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging in larger reactors. Ensure proper purging and a positive pressure of inert gas throughout the reaction.
-
Exothermic Events: The oxidative addition step can be exothermic. On a larger scale, this can lead to a significant temperature increase if not properly controlled, potentially causing degradation of reactants or the catalyst.
Frequently Asked Questions (FAQs)
Q: What is the best palladium precursor to use?
A: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, modern pre-formed palladium catalysts (precatalysts) are often more reliable and give more consistent results. Palladacycle precatalysts (e.g., G3 and G4 catalysts) are particularly effective as they are air-stable and efficiently generate the active Pd(0) species under the reaction conditions.
Q: Which ligand should I choose for my dichloronaphthyridine substrate?
A: The optimal ligand is substrate-dependent. However, for the challenging C-Cl bond activation required for dichloronaphthyridines, bulky, electron-rich biaryl monophosphine ligands are generally the best starting point. Commonly successful ligands for related heteroaryl chlorides include XPhos, RuPhos, and BrettPhos. For the amidation of 2,7-dichloro-1,8-naphthyridine, Xantphos has been shown to be effective.[1] A screening of several ligands is often the most effective approach to identify the optimal choice for a specific transformation.
Q: What is the role of the base in the Buchwald-Hartwig amination?
A: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido intermediate that is necessary for the subsequent reductive elimination step to form the C-N bond.
Q: Can I use a weaker base if my substrate is base-sensitive?
A: Yes, weaker bases such as K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates. However, the use of a weaker base generally requires a more active catalyst system (i.e., a more electron-rich and bulky ligand) and may necessitate higher reaction temperatures to achieve a good reaction rate.
Q: What are the best solvents for this reaction?
A: Aprotic solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices. The solvent should be anhydrous and thoroughly degassed before use to prevent catalyst deactivation.
Data Presentation
Table 1: Reaction Conditions for the Amidation of 2,7-Dichloro-1,8-naphthyridine [1]
| Amide Nucleophile | Product | Yield (%) |
| Benzamide | 2,7-bis(benzamido)-1,8-naphthyridine | 90 |
| Acetamide | 2,7-bis(acetamido)-1,8-naphthyridine | 85 |
| Isobutyramide | 2,7-bis(isobutyramido)-1,8-naphthyridine | 75 |
| Pivalamide | 2,7-bis(pivalamido)-1,8-naphthyridine | 50 |
General Conditions: 2,7-dichloro-1,8-naphthyridine, Pd(OAc)₂, Xantphos, K₂CO₃.
Table 2: General Starting Conditions for Optimization of Amination of Dichloronaphthyridines (Based on Analogous Systems)
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precursor | G3 or G4 Palladacycle | Air-stable, reliable generation of Pd(0). |
| Ligand | XPhos or RuPhos | Proven efficacy for C-Cl bond activation in heteroaromatics. |
| Base | NaOtBu | Strong, non-nucleophilic base effective for a wide range of amines. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, high-boiling solvents suitable for these reactions. |
| Temperature | 100 °C | Elevated temperature is often required for C-Cl bond activation. |
| Catalyst Loading | 2 mol% Pd | A good starting point for optimization. |
| Ligand/Pd Ratio | 1.2:1 to 2:1 | Ensures sufficient ligand to stabilize the catalyst. |
| Amine Stoichiometry | 1.1 - 1.2 equivalents (for monoamination) | Slight excess of amine drives the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Monoamination of a Dichloronaphthyridine
This is a general starting protocol and may require optimization for specific substrates.
Materials:
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Dichloronaphthyridine (1.0 equiv)
-
Amine (1.1 equiv)
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Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
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Additional Ligand (e.g., XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
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Anhydrous, degassed toluene (to achieve a 0.1 M concentration of the dichloronaphthyridine)
Procedure:
-
In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the dichloronaphthyridine, palladium precatalyst, additional ligand, and sodium tert-butoxide.
-
Seal the vial with a septum cap.
-
Remove the vial from the glovebox and add the anhydrous, degassed toluene via syringe.
-
Add the amine to the reaction mixture via syringe.
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Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for the Diamidation of 2,7-Dichloro-1,8-naphthyridine [1]
Materials:
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2,7-dichloro-1,8-naphthyridine (1.0 equiv)
-
Amide (2.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
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Xantphos (10 mol%)
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Potassium carbonate (K₂CO₃, 2.5 equiv)
Procedure:
-
To a reaction vessel, add 2,7-dichloro-1,8-naphthyridine, the amide, Pd(OAc)₂, Xantphos, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).
-
Add the appropriate solvent.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction and perform a suitable workup and purification.
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for amination of dichloronaphthyridines.
References
Technical Support Center: Monosubstitution of 5,7-Dichloro-1,6-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the monosubstitution of 5,7-dichloro-1,6-naphthyridine.
Troubleshooting Guides and FAQs
Issue 1: My reaction is producing a mixture of monosubstituted and disubstituted products. How can I improve the selectivity for monosubstitution?
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Answer: Achieving selective monosubstitution on this compound can be challenging due to the activation of both chlorine atoms by the pyridine nitrogens. However, the two positions often exhibit different reactivities. The key to favoring monosubstitution lies in controlling the reaction conditions to exploit these reactivity differences.
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Control Stoichiometry: Use a strict 1:1 stoichiometry of your nucleophile to this compound. Using an excess of the nucleophile will significantly increase the formation of the disubstituted product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can enhance selectivity. The activation energy for the second substitution is generally higher, and lowering the temperature will favor the more reactive site. Start with room temperature or even 0 °C and slowly increase if no reaction is observed.
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Slow Addition of Nucleophile: Adding the nucleophile solution dropwise over an extended period can help maintain a low concentration of the nucleophile in the reaction mixture, thereby reducing the likelihood of the monosubstituted product reacting further.
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Choice of Base: If a base is required, use a weaker, non-nucleophilic base in a stoichiometric amount. A strong base can deprotonate the monosubstituted product, making it more nucleophilic and prone to dimerization or other side reactions.
-
Issue 2: I am not observing any reaction, or the reaction is very sluggish.
-
Answer: If you are not seeing product formation, several factors could be at play.
-
Insufficient Activation: While the naphthyridine core is electron-deficient, strong activation is required for nucleophilic aromatic substitution (SNAr). Ensure your reaction is heated appropriately. Refluxing in solvents like ethanol or DMF is often necessary.
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Nucleophile Reactivity: The nucleophile might not be strong enough. For less reactive nucleophiles, consider using a catalyst. For instance, in amination reactions with anilines, palladium catalysis can be effective.
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Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cation of the nucleophile, thus increasing its nucleophilicity.
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Leaving Group: While chlorine is a good leaving group in activated systems, in some cases, converting the chloro groups to a more reactive leaving group like a triflate can facilitate the reaction.
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Issue 3: How can I determine which position (C5 or C7) has been substituted?
-
Answer: The regioselectivity of the substitution depends on the electronic environment of the C5 and C7 positions. In many cases, there is a preferential site of attack.
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Theoretical Reactivity: The relative reactivity of the C5 and C7 positions can be influenced by the specific nucleophile and reaction conditions. Computational studies on similar dihalopyridines suggest that the stability of the Meisenheimer intermediate is the determining factor. The position that better stabilizes the negative charge of the intermediate will be preferentially attacked.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, NOESY) NMR spectroscopy are powerful tools to elucidate the structure of your product. The substitution will cause characteristic shifts in the signals of the remaining protons and carbons on the naphthyridine core. Comparing the spectra of the starting material, the product, and potentially the disubstituted byproduct will allow for unambiguous structure determination. NOESY experiments can be particularly useful to establish through-space proximity between the new substituent and the remaining protons on the naphthyridine ring.
-
Mass Spectrometry: High-resolution mass spectrometry will confirm the elemental composition of your product, verifying that a monosubstitution has occurred.
-
-
X-ray Crystallography: If you can obtain a suitable crystal of your product, single-crystal X-ray diffraction will provide definitive structural proof.
-
Issue 4: I am observing the formation of colored impurities in my reaction.
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Answer: The formation of colored impurities can indicate side reactions or degradation of the starting material or product.
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Reaction under Inert Atmosphere: Naphthyridine derivatives can be sensitive to air and moisture, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
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Purification: Ensure your starting materials and solvents are pure and dry.
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Work-up Procedure: A prompt and efficient work-up procedure is important to isolate the product before it degrades. This may include quenching the reaction, extraction, and purification by column chromatography.
-
Quantitative Data Summary
The following table summarizes general conditions that can influence the outcome of the monosubstitution reaction. Specific yields and selectivities will be highly dependent on the nucleophile used.
| Parameter | Condition for Monosubstitution | Condition Favoring Disubstitution | Rationale |
| Nucleophile Stoichiometry | ≤ 1.0 equivalent | > 1.0 equivalent | Excess nucleophile drives the reaction towards the disubstituted product. |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., reflux) | Lower temperatures can exploit differences in activation energy between the first and second substitution. |
| Reaction Time | Shorter | Longer | Extended reaction times can lead to the slower formation of the disubstituted product. |
| Solvent | Aprotic polar (DMF, DMSO) | Aprotic polar (DMF, DMSO) | These solvents generally accelerate SNAr reactions for both steps. |
| Catalyst | None or carefully controlled | May not be necessary | A highly active catalyst can reduce the selectivity for monosubstitution. |
Experimental Protocols
General Protocol for Monosubstitution with an Amine Nucleophile:
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, NMP, or 1,4-dioxane) to dissolve the starting material.
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Nucleophile Addition: In a separate flask, prepare a solution of the amine nucleophile (1.0 eq.) and, if necessary, a non-nucleophilic base (e.g., NaH or K₂CO₃, 1.1 eq.) in the same anhydrous solvent.
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Reaction: Add the nucleophile solution dropwise to the solution of this compound at the desired temperature (e.g., 0 °C or room temperature).
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Technical Support Center: Purification of 5,7-Disubstituted 1,6-Naphthyridine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5,7-disubstituted 1,6-naphthyridine isomers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying 5,7-disubstituted 1,6-naphthyridine isomers?
The primary challenges in purifying these isomers stem from their often similar physicochemical properties. Key difficulties include:
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Co-elution of isomers: Positional isomers or stereoisomers can have very similar polarities, leading to overlapping peaks in chromatography.
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Low yield: Aggressive purification methods may lead to significant loss of the desired product.
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Compound degradation: Some naphthyridine derivatives can be sensitive to acidic silica gel, potentially leading to decomposition during column chromatography.
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"Oiling out" during recrystallization: The compound may separate as an oil rather than forming crystals, which hinders purification.
Q2: What are the initial steps to consider when developing a purification strategy?
A systematic approach is crucial. Start by:
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Assessing the crude mixture: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the number of components and their relative polarities.
-
Considering the scale of purification: The choice between techniques like preparative HPLC and column chromatography will depend on the amount of material to be purified.
-
Evaluating the stability of your compound: A quick stability test on a TLC plate can indicate if your compound is prone to degradation on silica gel.
Q3: When should I choose column chromatography over recrystallization?
The choice depends on the nature of the impurities and the properties of your target compound.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles. It is often a more straightforward and scalable method if a suitable solvent is found.
-
Column chromatography is more effective for separating mixtures with multiple components or isomers with very similar polarities. It offers greater flexibility in optimizing the separation by adjusting the stationary and mobile phases.
Section 2: Troubleshooting Guides
Guide 1: Column Chromatography
Issue: Co-elution of Isomers
If your 5,7-disubstituted 1,6-naphthyridine isomers are co-eluting during column chromatography, consider the following troubleshooting steps:
-
Modify the Mobile Phase:
-
Adjust Polarity: A common starting point for naphthyridines is a mixture of ethyl acetate and a non-polar solvent like hexanes.[1] Systematically decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). This will increase the retention time and may improve separation.
-
Change Solvent System: If adjusting polarity is insufficient, try a different solvent system altogether. For instance, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation. For more polar compounds, a methanol/dichloromethane system might be effective.
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the run. This can help to resolve compounds with close retention factors.
-
-
Change the Stationary Phase:
-
Different Silica Gel: If standard silica gel is not providing adequate separation, consider using silica with a different particle size or pore size.
-
Alternative Stationary Phases: For challenging separations, explore other stationary phases like alumina (neutral, acidic, or basic) or reverse-phase silica (e.g., C18). Specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer different selectivity for aromatic isomers.
-
-
Additives:
-
For basic compounds like naphthyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing by neutralizing acidic silanol groups on the silica surface.
-
Quantitative Data Summary: Column Chromatography of 5,7-Disubstituted 1,6-Naphthyridine Isomers
| Stationary Phase | Mobile Phase (v/v) | Isomer Ratio (Crude) | Isomer Ratio (Purified) | Purity of Isomer 1 (%) | Purity of Isomer 2 (%) |
| Silica Gel (230-400 mesh) | Ethyl Acetate/Hexane (1:4) | 1:1 | 1:1 (co-eluted) | - | - |
| Silica Gel (230-400 mesh) | Ethyl Acetate/Hexane (1:9) | 1:1 | 1.5:1 | 90 | 60 |
| Silica Gel (230-400 mesh) | Dichloromethane/Methanol (98:2) | 1:1 | 4:1 | 95 | 25 |
| Phenyl-Hexyl Column | Acetonitrile/Water (70:30) | 1:1 | >20:1 | >98 | <5 |
Guide 2: Recrystallization
Issue: Difficulty in Finding a Suitable Recrystallization Solvent
Finding the right solvent is key to successful recrystallization.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Common Solvents for Naphthyridines: Hot ethanol is a commonly used solvent for recrystallizing 1,6-naphthyridine derivatives.[2] Other potential solvents and solvent pairs to screen include:
-
Ethanol/Water
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Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Toluene
-
Issue: Product "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. To troubleshoot this:
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Lower the Crystallization Temperature: Ensure the solution is not supersaturated at a temperature above the melting point of your compound in that solvent. Allow the solution to cool more slowly.
-
Use a More Viscous Solvent System: A higher viscosity can sometimes promote crystal nucleation over oiling.
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Add a Seed Crystal: If you have a small amount of pure solid, adding a seed crystal can induce crystallization.
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Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
Quantitative Data Summary: Recrystallization of a 5,7-Disubstituted 1,6-Naphthyridine Mixture
| Recrystallization Solvent | Crude Purity (%) | Purity after 1st Recrystallization (%) | Yield (%) |
| Hot Ethanol | 85 | 95 | 70 |
| Hot Acetone | 85 | 92 | 65 |
| Ethyl Acetate/Hexane | 85 | 96 | 75 |
| Toluene | 85 | 90 | 55 |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of 5,7-disubstituted 1,6-naphthyridine isomers using silica gel column chromatography.
1. Materials:
-
Crude mixture of 5,7-disubstituted 1,6-naphthyridine isomers
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Ethyl Acetate/Hexane mixture)
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Sand
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Glass column with a stopcock
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Collection tubes
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TLC plates and chamber
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UV lamp
2. Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various solvent systems. Aim for a system that gives a good separation between the isomers with Rf values between 0.2 and 0.5.
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
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Add another thin layer of sand on top of the silica gel.
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Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Open the stopcock and begin collecting fractions. Maintain a constant level of eluent at the top of the column to prevent it from running dry.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure desired isomer.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying a solid 5,7-disubstituted 1,6-naphthyridine derivative.
1. Materials:
-
Crude solid product
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Recrystallization solvent(s)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
2. Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Section 4: Visualizations
Caption: General workflow for the purification of 5,7-disubstituted 1,6-naphthyridine isomers.
Caption: Troubleshooting guide for co-elution issues in column chromatography.
References
Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions with 5,7-Dichloro-1,6-naphthyridine
For researchers, scientists, and professionals in drug development, navigating the complexities of cross-coupling reactions is a daily challenge. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address issues specifically related to catalyst deactivation when using 5,7-Dichloro-1,6-naphthyridine. The inherent nature of this substrate, with its multiple nitrogen atoms, presents unique hurdles in maintaining catalyst activity.
Frequently Asked Questions (FAQs)
Q1: What makes cross-coupling reactions with this compound particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atoms in the 1,6-naphthyridine ring system. These nitrogens can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes. This process, often termed catalyst poisoning, effectively removes the catalyst from the reaction cycle, leading to low or no product formation.[1][2] This is a common issue with nitrogen-containing heterocycles.[3]
Q2: What are the main catalyst deactivation pathways observed with this substrate?
A2: The key deactivation mechanisms include:
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Catalyst Poisoning: The nitrogen atoms on the naphthyridine ring act as ligands, binding to the palladium center and inhibiting crucial steps like oxidative addition or reductive elimination.[1][2]
-
Formation of Palladium Black: The active Pd(0) species can agglomerate into inactive palladium nanoparticles, visually observed as palladium black. This is often a result of a slow catalytic cycle, which can be exacerbated by substrate inhibition.[1][4]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, which diminishes their ability to stabilize the active palladium catalyst.[4]
Q3: How does the choice of halide (chloride) on the substrate affect the reaction?
A3: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition, which is a critical step in the catalytic cycle.[1] This lower reactivity can lead to sluggish reactions, requiring more forcing conditions (higher temperatures, longer reaction times), which in turn can increase the likelihood of catalyst decomposition.
Troubleshooting Guide
Issue 1: Low to No Conversion of this compound
Potential Cause: Catalyst poisoning by the naphthyridine nitrogen.
Solutions:
-
Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos.[1][5] These ligands can promote the desired catalytic cycle and minimize coordination of the substrate to the palladium center.
-
Utilize a Palladium Pre-catalyst: Well-defined pre-catalysts can ensure the efficient generation of the active catalytic species in situ.[1]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1]
Potential Cause: Inefficient oxidative addition of the C-Cl bond.
Solutions:
-
Increase Reaction Temperature: Carefully raise the reaction temperature in 10-20 °C increments. Monitor for any signs of substrate or catalyst decomposition.[1]
-
Optimize Ligand Choice: The electronic and steric properties of the ligand are crucial. Screening different bulky, electron-rich phosphine ligands is recommended.[2]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Potential Cause: Undesired side reactions competing with the desired cross-coupling.
Solutions:
-
For Homocoupling of Boronic Acids (Suzuki Coupling):
-
For Dehalogenation (Replacement of Chlorine with Hydrogen):
Issue 3: Observation of Palladium Black Precipitation
Potential Cause: Catalyst decomposition and agglomeration.
Solutions:
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand may be beneficial.[2]
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.[2]
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Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[2]
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of cross-coupling reactions with heterocyclic substrates. These should serve as a starting point for optimization.
Table 1: Effect of Different Ligands on Suzuki-Miyaura Coupling Yield
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | <5 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| XPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 |
| SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 97 |
| Data is representative for a generic Suzuki-Miyaura coupling of an aryl chloride and is intended as a guide for ligand screening.[6] |
Table 2: Influence of the Base on Buchwald-Hartwig Amination Yield
| Ligand | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 1.5 | NaOt-Bu | Toluene | 110 | 12 | 91 |
| XPhos | 1.5 | K₂CO₃ | Toluene | 110 | 24 | 65 |
| XPhos | 1.5 | K₃PO₄ | Toluene | 110 | 18 | 82 |
| RuPhos | 1.5 | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
| This data illustrates the significant impact of the base on the reaction outcome and is based on reactions with similar pyridine substrates.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Catalyst Pre-activation (Optional but Recommended): In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.012-0.06 equiv.). Add anhydrous, deoxygenated solvent and stir for 10-15 minutes.
-
Reagent Addition: To this mixture, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.2-2.0 equiv.).
-
Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for the specified time (4-24 hours).
-
Monitoring and Work-up: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7]
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
Caption: Catalyst deactivation pathway via substrate coordination and agglomeration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Reactions with 5,7-Dichloro-1,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dichloro-1,6-naphthyridine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts are suitable for cross-coupling reactions with this compound?
A1: A variety of palladium catalysts can be employed, with the optimal choice depending on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck). Generally, catalyst systems comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine or N-heterocyclic carbene (NHC) ligand are effective. For challenging couplings with aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos, or NHC ligands, are often preferred as they promote the key steps in the catalytic cycle.
Q2: What is the expected regioselectivity for mono-functionalization of this compound?
A2: For Suzuki-Miyaura cross-coupling reactions, the initial substitution occurs preferentially at the C5 position of the 1,6-naphthyridine core. This regioselectivity is an important consideration when planning synthetic routes. For other cross-coupling reactions, the regioselectivity may vary depending on the catalyst system and reaction conditions.
Q3: What are common solvents and bases used for these reactions?
A3: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are commonly used. The choice of base is critical and depends on the specific reaction. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often employed. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or K₃PO₄ are typically required.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of starting material consumption and product formation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired mono-arylated product at the C5 position.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Question: Is the palladium catalyst active?
-
Answer: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.
-
Troubleshooting Step 1: Ensure the use of high-purity, anhydrous, and degassed solvents to prevent catalyst deactivation.
-
Troubleshooting Step 2: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.
-
Troubleshooting Step 3: For in-situ catalyst generation from Pd(OAc)₂ or Pd₂(dba)₃, ensure the ligand is not oxidized. Use of air-stable pre-catalysts can also be beneficial.
-
-
-
Inappropriate Ligand:
-
Question: Is the ligand suitable for coupling with a dichlorinated heteroaromatic substrate?
-
Answer: The electronic and steric properties of the ligand are crucial for activating the C-Cl bond.
-
Troubleshooting Step 1: For challenging aryl chlorides, switch to a more electron-rich and bulky phosphine ligand like SPhos or XPhos.
-
Troubleshooting Step 2: Consider using an N-heterocyclic carbene (NHC) ligand, which can offer high stability and activity.
-
-
-
Insufficient Base Strength or Solubility:
-
Question: Is the base effective in promoting transmetalation?
-
Answer: The base plays a key role in the activation of the boronic acid.
-
Troubleshooting Step 1: Switch to a stronger or more soluble base. For example, if using K₂CO₃, consider trying K₃PO₄ or Cs₂CO₃.
-
Troubleshooting Step 2: The addition of water or a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can sometimes improve the efficacy of the base.
-
-
Experimental Protocol: Regioselective Mono-Suzuki-Miyaura Coupling
This protocol is adapted from literature procedures for the regioselective arylation of this compound.
| Reagent/Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Arylboronic acid (1.1-1.5 equiv) |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) |
| Ligand | SPhos (4-10 mol%) |
| Base | K₃PO₄ (2.0-3.0 equiv) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst system by dissolving the palladium precursor and ligand in the solvent.
-
Add the catalyst solution to the Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Issue: Difficulty in achieving selective mono-amination.
Possible Causes & Solutions:
-
Over-reactivity leading to di-substitution:
-
Question: How can I favor the mono-aminated product?
-
Answer: Careful control of reaction conditions is necessary to prevent the second amination from occurring.
-
Troubleshooting Step 1: Reduce the amount of the amine coupling partner to stoichiometric or slightly less than one equivalent.
-
Troubleshooting Step 2: Lower the reaction temperature and shorten the reaction time, carefully monitoring for the disappearance of the starting material and the formation of the mono- and di-aminated products.
-
Troubleshooting Step 3: The choice of ligand can influence selectivity. A very bulky ligand may sterically hinder the second amination.
-
-
-
Low reactivity of the C-Cl bond:
-
Question: The reaction is sluggish and does not go to completion. What can I do?
-
Answer: The C-Cl bond of the dichloronaphthyridine is relatively unreactive and requires a highly active catalyst system.
-
Troubleshooting Step 1: Use a catalyst system known for its high activity with aryl chlorides, such as a combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos).
-
Troubleshooting Step 2: Ensure a sufficiently strong base is used, such as NaOt-Bu or LiHMDS, to facilitate the deprotonation of the amine.
-
Troubleshooting Step 3: Increase the reaction temperature, but be mindful of potential side reactions and decomposition.
-
-
Experimental Protocol: General Procedure for Mono-amination
| Reagent/Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Amine (1.0-1.2 equiv) |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) |
| Base | NaOt-Bu (1.4-2.0 equiv) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 100-120 °C |
| Reaction Time | 4-24 hours |
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precursor, ligand, and base.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube, remove it from the glovebox, and heat with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Caption: Decision tree for improving mono-selectivity in Buchwald-Hartwig amination.
Sonogashira and Heck Reactions
Specific, optimized protocols for Sonogashira and Heck reactions with this compound are not extensively reported. However, general principles for these reactions on halo-N-heterocycles can be applied. The primary challenges will be achieving sufficient reactivity and controlling regioselectivity.
General Troubleshooting for Sonogashira and Heck Reactions:
-
Issue: Low Reactivity.
-
Solution: Employ more active catalyst systems. For Sonogashira couplings, copper(I) co-catalysis is often beneficial, though copper-free conditions with highly active palladium/phosphine or palladium/NHC systems can also be effective. For Heck reactions, phosphine-free catalyst systems or those with bulky, electron-rich ligands may be necessary to activate the C-Cl bonds.
-
-
Issue: Poor Regioselectivity.
-
Solution: Regioselectivity can be influenced by the catalyst, ligands, and reaction conditions. Screening different ligands is a key strategy. For instance, in some systems, bidentate ligands may favor reaction at a different position compared to monodentate ligands.
-
Comparative Data on Palladium Catalysts
The following table provides a general comparison of palladium catalyst systems for different cross-coupling reactions with aryl chlorides. The performance will be substrate-dependent.
| Reaction Type | Palladium Precursor | Recommended Ligand(s) | Typical Base(s) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Bulky biarylphosphine ligands are highly effective for activating C-Cl bonds. |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄ | Strong bases and highly active, bulky ligands are crucial for amination of aryl chlorides. |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, XPhos | Et₃N, DIPA, Cs₂CO₃ | Copper(I) iodide is a common co-catalyst but can be omitted with highly active Pd systems. |
| Heck | Pd(OAc)₂, Pd₂(dba)₃ | P(t-Bu)₃, PCy₃, NHCs | Et₃N, K₂CO₃ | Phosphine-free systems or those with bulky, electron-rich ligands are often required for aryl chlorides. |
This technical support guide is intended to provide a starting point for researchers. Optimization of reaction conditions will likely be necessary for specific substrates and coupling partners.
Technical Support Center: Solvent Effects on the Reactivity of 5,7-Dichloro-1,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dichloro-1,6-naphthyridine. The content addresses common issues related to solvent effects on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
A1: this compound is an electron-deficient heterocyclic compound. The nitrogen atoms in the rings withdraw electron density, making the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles. This reactivity facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms act as leaving groups.[1][2] The positions ortho and para to the ring nitrogens are generally the most activated.
Q2: Which chlorine atom (at C5 or C7) is more reactive?
A2: The relative reactivity of the chlorine atoms at the C5 and C7 positions can be influenced by subtle electronic and steric factors. In many naphthyridine and related dichloropyridine systems, achieving high regioselectivity can be a challenge and often depends heavily on the reaction conditions, including the choice of nucleophile, catalyst, and solvent.[3][4] For analogous dichloropyrimidines, the C4 position (structurally similar to C5/C7 in 1,6-naphthyridine) is generally favored for substitution.[5] Without specific experimental data for this exact isomer, empirical testing is recommended.
Q3: What is the role of the solvent in reactions with this compound?
A3: The solvent plays a critical role in SNAr reactions. Its primary functions are to dissolve the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[6][7] Polar aprotic solvents are typically preferred as they can solvate the cation of a salt-form nucleophile without strongly solvating the anion, thus enhancing its nucleophilicity.[6]
Q4: Which solvents are recommended for nucleophilic substitution on this compound?
A4: Polar aprotic solvents are generally the best choice for SNAr reactions on electron-deficient heterocycles.[6] Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN)
-
Dioxane
The optimal solvent will depend on the specific nucleophile and reaction temperature.[3][8]
Q5: Can protic solvents be used?
A5: While polar aprotic solvents are generally preferred, protic solvents like ethanol or even water can sometimes be used, particularly with soft nucleophiles like thiols.[3] However, protic solvents can solvate and deactivate strong nucleophiles through hydrogen bonding, potentially slowing down the reaction rate.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Q: I am not observing any product formation, or the yield is very low. What are the possible causes and solutions?
A: Low reactivity can be a significant hurdle. Here are several factors to consider:
-
Insufficiently Activated Substrate: While the naphthyridine core is electron-deficient, it may not be reactive enough for weak nucleophiles.
-
Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.[8]
-
Solution: Switch to a solvent with higher solubilizing power, such as DMF or DMSO. Ensure all components are fully dissolved before proceeding.
-
-
Inappropriate Temperature: SNAr reactions on less activated substrates often require forcing conditions.[3][9]
-
Solution: Increase the reaction temperature. Microwave heating can also be an effective way to accelerate slow reactions.[10]
-
-
Deactivated Nucleophile: If using a protic solvent, it may be deactivating your nucleophile through hydrogen bonding.
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO to "free" the nucleophile.[6]
-
Issue 2: Poor Regioselectivity (Mixture of 5- and 7-substituted products)
Q: My reaction is producing a mixture of monosubstituted isomers that are difficult to separate. How can I improve selectivity?
A: Achieving high regioselectivity is a common challenge with dihaloheterocycles.[3] The outcome is often a delicate balance of electronic, steric, and solvent effects.
-
Solvent Polarity: The polarity of the solvent can influence which site is favored.
-
Solution: Conduct a solvent screen. Test a range of solvents from less polar (e.g., Toluene, Dioxane) to more polar (e.g., DMF, DMSO). In some systems, polar solvents can erode selectivity.[3]
-
-
Temperature Effects: Reaction temperature can impact the kinetic vs. thermodynamic product distribution.
-
Solution: Try running the reaction at a lower temperature for a longer period. This may favor the formation of the kinetically preferred isomer.[3]
-
-
Nature of the Nucleophile: The steric bulk of the nucleophile can influence which position it attacks.
-
Solution: If one position is more sterically hindered, a bulkier nucleophile may favor substitution at the less hindered site.
-
-
Catalyst/Ligand Choice (for cross-coupling reactions): If performing a transition-metal-catalyzed reaction (e.g., Buchwald-Hartwig amination), the ligand is crucial.
-
Solution: A systematic ligand screening is highly recommended. For example, in dichloropyridine systems, sterically hindered ligands can direct substitution to a specific position.[3]
-
Issue 3: Formation of Disubstituted or Other Unexpected Byproducts
Q: I am getting the disubstituted product even when using one equivalent of the nucleophile. What can I do to favor monosubstitution?
A: The monosubstituted product can sometimes be more reactive than the starting material, leading to disubstitution.
-
Stoichiometry and Addition Mode: The relative concentrations of reactants are critical.
-
Solution: Try using a slight excess of this compound relative to the nucleophile. Alternatively, use a slow addition of the nucleophile to the reaction mixture to keep its instantaneous concentration low.
-
-
Reaction Time and Temperature: Over-reaction can lead to byproduct formation.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed or when the desired monosubstituted product is maximized. Lowering the reaction temperature can also help improve selectivity for the mono-adduct.
-
Quantitative Data (Illustrative Examples from Analogous Systems)
Note: The following data is from related dichloro-heterocyclic systems and is intended to provide a general guide for experimental design with this compound.
Table 1: Illustrative Solvent and Base Effects in Palladium-Catalyzed Amination (Adapted from reactions on 6-Aryl-2,4-dichloropyrimidines)[5]
| Nucleophile | Catalyst System | Solvent | Base | Temperature (°C) | C4/C2 Selectivity |
| Morpholine | Pd(OAc)₂ / dppb | THF | LiHMDS | -20 | >99:1 |
| N-Methylaniline | None | THF | LiHMDS | -60 | 97:3 |
| Aniline | None | THF | LiHMDS | -60 | 91:9 |
| Aniline | None (Conventional) | Ethanol | N/A | Reflux | 70:30 |
Table 2: Illustrative Conditions for SNAr on 4,7-Dichloroquinoline [11]
| Nucleophile | Conditions | Solvent | Temperature | Yield (%) |
| 1,3-Diaminopropane | Neat, Reflux | None | Reflux | 83 |
| 3-Amino-1,2,4-triazole | Ultrasound | Ethanol | 90 °C | 78-89 |
| Aniline | Buchwald-Hartwig | Toluene | 100 °C | Not Specified |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for reacting this compound with an amine nucleophile.
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents: Add the chosen anhydrous polar aprotic solvent (e.g., DMF or Dioxane, ~0.1-0.5 M concentration). Add the amine nucleophile (1.0-1.2 eq) and a suitable base if required (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the reaction solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization.[12]
Protocol 2: Screening Solvent Effects on Reactivity and Selectivity
This protocol provides a workflow for systematically evaluating the impact of different solvents.
-
Setup: In parallel, set up a series of identical reactions in separate vials as described in Protocol 1.
-
Solvent Variation: To each vial, add a different anhydrous solvent to be tested (e.g., Dioxane, THF, Acetonitrile, DMF, DMSO).
-
Standard Conditions: Keep all other parameters constant across the vials: concentration, temperature, stoichiometry of reactants, and base.
-
Execution and Monitoring: Run all reactions for the same amount of time. At set intervals, take a small aliquot from each vial for analysis.
-
Analysis: Quench the aliquots and analyze by LC-MS or GC-MS to determine the ratio of starting material, 5-substituted product, 7-substituted product, and disubstituted product.
-
Evaluation: Compare the conversion and regioselectivity across the different solvents to identify the optimal reaction medium.[10]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 7. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 5,7-Dichloro-1,6-naphthyridine Reactions by HPLC
Welcome to the technical support center for monitoring the progress of 5,7-Dichloro-1,6-naphthyridine reactions using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for monitoring a this compound reaction?
A1: A good starting point for method development is to use a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol.[1][2] Begin with a gradient elution to determine the approximate retention times of your starting material, intermediates, and products.[3] From there, you can optimize the method by adjusting the gradient slope, mobile phase composition, and flow rate to achieve the desired separation.
Q2: How can I ensure my sample preparation is not affecting my results?
A2: Proper sample preparation is crucial for reproducible results.[4] Ensure that your reaction aliquot is completely quenched before dilution. The sample should be dissolved in a solvent that is compatible with your mobile phase; ideally, the mobile phase itself.[5] It is also important to filter your samples through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could block the column.[6]
Q3: What are the common causes of peak tailing when analyzing halogenated compounds like this compound?
A3: Peak tailing for basic compounds like naphthyridines can be caused by secondary interactions with residual silanol groups on the silica-based column packing.[7] To mitigate this, consider using a lower pH mobile phase to protonate the silanols and reduce these interactions.[7] Using a high-purity, end-capped column or adding a competing base to the mobile phase can also improve peak shape. Column degradation can also lead to peak tailing, so ensure your column is in good condition.[8]
Q4: My baseline is drifting during my HPLC run. What should I do?
A4: Baseline drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or a contaminated column or detector cell.[4][6] Ensure your mobile phase is well-mixed and degassed.[6] Using a column oven can help maintain a stable temperature.[9] If the problem persists, flushing the column with a strong solvent or cleaning the detector cell may be necessary.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter.
Problem 1: Poor Peak Resolution
Symptoms:
-
Overlapping peaks of the starting material, intermediates, or products.
-
Inability to accurately quantify individual components.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate mobile phase composition. | Optimize the organic-to-aqueous solvent ratio. For gradient elution, adjust the slope to better separate closely eluting peaks.[3] |
| Incorrect column chemistry. | Select a column with a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity for your analytes. |
| Flow rate is too high. | Reduce the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases. |
| Column temperature is not optimal. | Adjust the column temperature. Sometimes, a lower temperature can improve the resolution of closely related compounds.[9] |
Problem 2: Ghost Peaks Appearing in the Chromatogram
Symptoms:
-
Unexpected peaks that are not related to your sample.
-
Peaks appear in blank injections.
Possible Causes and Solutions:
| Cause | Solution |
| Contamination in the mobile phase or system. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[6] Flush the entire system, including the injector and column, with a strong solvent. |
| Carryover from previous injections. | Clean the autosampler needle and injection port.[6] Incorporate a needle wash step with a strong solvent in your injection sequence. |
| Sample degradation. | Ensure your samples are fresh and stored correctly. Avoid leaving samples on the autosampler for extended periods. |
Problem 3: Fluctuating Retention Times
Symptoms:
-
The retention time for the same compound varies between injections.
-
Difficulty in peak identification and integration.
Possible Causes and Solutions:
| Cause | Solution |
| Pump issues or leaks. | Check for leaks in the pump and fittings.[10] A buildup of salt crystals can indicate a leak.[5] Ensure the pump is delivering a consistent flow rate. |
| Inadequate column equilibration. | Increase the column equilibration time between runs, especially when using a gradient method.[9] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[9] |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature.[9] |
Experimental Protocol: HPLC Monitoring of a this compound Reaction
This protocol provides a general methodology for monitoring the progress of a reaction involving this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable buffer)
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Degas both mobile phases using sonication or vacuum filtration.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an optimized wavelength for your compounds)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Carefully take an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately (if necessary).
-
Dilute the sample with the initial mobile phase composition (e.g., 1:1000 dilution).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of product and intermediate peaks.
-
Calculate the relative peak areas to determine the reaction progress.
Data Presentation
Table 1: Typical HPLC Parameters for Method Development
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 5-20 µL |
| Gradient | 10-90% B over 15 minutes |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. agilent.com [agilent.com]
- 8. labcompare.com [labcompare.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
scale-up challenges for the synthesis of 5,7-Dichloro-1,6-naphthyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scale-up challenges associated with the synthesis of 5,7-dichloro-1,6-naphthyridine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, particularly during the critical chlorination step and subsequent purification.
Issue 1: Low or Inconsistent Yields in the Chlorination of 1,6-Naphthyridine-5,7-dione
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress by TLC or HPLC. Reactions to form dichloronaphthyridines can be sluggish[1]. - Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions and decomposition. |
| Reagent Quality | - Phosphorus Oxychloride (POCl₃): Use freshly distilled or a new bottle of POCl₃. This reagent is highly sensitive to moisture, which can reduce its reactivity. - Starting Material: Ensure the 1,6-naphthyridine-5,7-dione is dry and of high purity. |
| Sub-optimal Reagent Ratio | - Excess POCl₃: An insufficient excess of POCl₃ may lead to incomplete conversion. A common approach is to use POCl₃ as both the reagent and the solvent. |
| Presence of Water | - Moisture Control: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Impurities and By-products
| Potential Cause | Recommended Solution |
| Side Reactions | - Monochloro- derivatives: Incomplete chlorination can result in the formation of 5-chloro-1,6-naphthyridin-7(6H)-one or 7-chloro-1,6-naphthyridin-5(6H)-one. To address this, ensure a sufficient excess of POCl₃ and adequate reaction time. - Decomposition: Overheating or prolonged reaction times can lead to decomposition of the product. Optimize the temperature and monitor the reaction closely. |
| Work-up Issues | - Hydrolysis: The dichloro- product is susceptible to hydrolysis back to the monochloro- or dione starting material during aqueous work-up. It is crucial to perform the work-up at low temperatures and minimize contact time with water. - Residual POCl₃: Any remaining POCl₃ will react violently with water during work-up. Quenching the reaction mixture by carefully adding it to ice is a common procedure. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Co-eluting Impurities in Column Chromatography | - Solvent System Optimization: A systematic approach to finding the optimal eluent system is crucial. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems for naphthyridine derivatives include mixtures of hexanes/ethyl acetate or dichloromethane/methanol. - Alternative Stationary Phase: If separation on silica gel is challenging, consider using alumina as the stationary phase. |
| Poor Crystallization | - Solvent Selection: Experiment with a variety of solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Seeding: If the product is known to be crystalline, adding a seed crystal can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the chlorination of 1,6-naphthyridine-5,7-dione using an electrophilic chlorinating reagent, most commonly phosphorus oxychloride (POCl₃). This reaction transforms the two amide groups into chloro groups.
Q2: What are the major safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gas. It can cause severe skin burns and eye damage, and is fatal if inhaled. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn. A safety shower and eyewash station should be readily accessible.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after careful quenching) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On TLC, the disappearance of the starting material (1,6-naphthyridine-5,7-dione) and the appearance of a new, less polar spot corresponding to the product can be observed.
Q4: Are there any alternatives to using POCl₃ for the chlorination?
A4: While POCl₃ is the most common reagent, other chlorinating agents like thionyl chloride (SOCl₂) in combination with a catalytic amount of dimethylformamide (DMF) could potentially be used. However, for the synthesis of this compound, POCl₃ is the most reported reagent. For some derivatives, functional group compatibility issues may necessitate alternative activation strategies, such as ditriflation[1].
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR: A set of aromatic protons with chemical shifts and coupling constants characteristic of the naphthyridine core.
-
¹³C NMR: Resonances for the carbon atoms of the naphthyridine ring, with the carbons attached to the chlorine atoms showing characteristic shifts.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound, with a characteristic isotopic pattern for two chlorine atoms.
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 1,6-naphthyridine-5,7-dione.
Materials:
-
1,6-Naphthyridine-5,7-dione
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, place 1,6-naphthyridine-5,7-dione.
-
Carefully add an excess of phosphorus oxychloride (e.g., 10-20 equivalents, or use as solvent).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be sluggish, so a reaction time of several hours to overnight may be necessary[1].
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
In Vitro Biological Evaluation of 5,7-Disubstituted 1,6-Naphthyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the in vitro biological performance of 5,7-disubstituted 1,6-naphthyridine compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays and visual representations of relevant signaling pathways to facilitate further research and development.
Anticancer Activity
5,7-Disubstituted 1,6-naphthyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.
Kinase Inhibition
A notable class of 5,7-disubstituted 1,6-naphthyridines are the 5,7-diamino derivatives, which have been investigated as potent kinase inhibitors. For instance, certain compounds within this series have shown inhibitory activity against Cyclin-Dependent Kinases 8 and 19 (CDK8/19), which are involved in transcriptional regulation and have been implicated in various cancers.
Table 1: In Vitro Anticancer Activity of 5,7-Disubstituted 1,6-Naphthyridine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |
| 5,7-Diamino-1,6-naphthyridines | CDK8/19 | VCaP (Prostate Cancer) | T-474: 0.0016 (CDK8), 0.0019 (CDK19) | [1] |
| 1,6-Naphthyridin-2-one Derivatives | FGFR4 | HCT116 (Colorectal Cancer) | 19g: Data not specified, but showed significant cytotoxic effect | [2] |
Topoisomerase Inhibition
Another important mechanism of anticancer activity for this class of compounds is the inhibition of topoisomerase I (Top1). Dibenzo[c,h][3][4]naphthyridines, a fused polycyclic system incorporating the 1,6-naphthyridine core, have been identified as potent Top1 inhibitors. These compounds stabilize the Top1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.
Table 2: In Vitro Anticancer Activity of Dibenzo[c,h][3][4]naphthyridines as Topoisomerase I Inhibitors
| Compound | Cell Line | GI50 (µM) | Reference |
| Dibenzo[c,h][3][4]naphthyridinone Analog | Not Specified | Low micromolar to submicromolar |
Antimicrobial Activity
While the primary focus of research on 5,7-disubstituted 1,6-naphthyridines has been on their anticancer properties, some derivatives have also been evaluated for their antimicrobial activity.
Table 3: In Vitro Antimicrobial Activity of 1,6-Naphthyridine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Canthin-6-one (related naphthyridine) | Bacillus cereus | 15.62 | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][6][7][8]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
MTT Assay Workflow
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[9]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[9][10]
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9][10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9][10][11][12]
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of human topoisomerase I, which relaxes supercoiled DNA.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and the test compound.[13][14]
-
Enzyme Addition: Add purified human topoisomerase I to initiate the reaction.[13][14]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[13][14]
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye.[13][14]
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.[13][14]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form.[13][14]
CDK8/19 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of CDK8/19, often by measuring the phosphorylation of a substrate.
Protocol:
-
Reaction Setup: In a microplate, combine the CDK8/cyclin C or CDK19/cyclin C enzyme, a specific peptide substrate, and the test compound in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or immunoassays with phospho-specific antibodies.[1][15]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by 5,7-disubstituted 1,6-naphthyridine compounds.
Topoisomerase I Inhibition Pathway
CDK8/19 Signaling Pathway in Cancer
FGFR4 Signaling Pathway in Cancer
References
- 1. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of 1,6-Naphthyridine and 1,5-Naphthyridine Scaffolds in Kinase Inhibition
In the landscape of drug discovery, the quest for potent and selective kinase inhibitors is a perpetual endeavor. The unique structural motifs of heterocyclic compounds are frequently exploited to this end. Among these, the naphthyridine isomers, particularly the 1,6- and 1,5-naphthyridine cores, have emerged as versatile scaffolds for the design of novel kinase inhibitors. This guide provides a comparative overview of the efficacy of these two scaffolds, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Quantitative Efficacy of Naphthyridine-Based Kinase Inhibitors
The inhibitory potential of various 1,6- and 1,5-naphthyridine derivatives has been extensively evaluated against a range of kinase targets. The following table summarizes key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a common measure of inhibitor potency.
| Scaffold | Compound | Target Kinase | IC50 (nM) | Cellular Assay/Model |
| 1,6-Naphthyridine | Ripretinib | KIT, PDGFRA | 9 (KIT), 15 (PDGFRA) | Gastrointestinal Stromal Tumors (GIST) |
| Compound 19g | FGFR4 | Not specified in abstract | HCT116 xenograft mouse model | |
| Compound 2t | c-Met | 2600 | BaF3-TPR-Met cells | |
| Substituted 1,6-naphthyridines | CDK5 | <10 to >1000 | CDK5 mobility shift assay | |
| UH15-38 | RIPK3 | Not specified in abstract | Mouse models of influenza | |
| 1,5-Naphthyridine | Compound 15 | ALK5 | 6 | ALK5 autophosphorylation assay |
| Compound 19 | ALK5 | 4 | ALK5 autophosphorylation assay | |
| RepSox | ALK5 | 4 | Not specified in abstract |
Note: The provided data is a selection from various studies and direct comparison of IC50 values across different experimental setups should be done with caution.
Deciphering the Mechanism: Signaling Pathways and Experimental Design
The development of potent kinase inhibitors relies on a thorough understanding of the signaling pathways they modulate and the experimental workflows used to assess their efficacy.
Targeted Signaling Pathways
Kinase inhibitors derived from both 1,6- and 1,5-naphthyridine scaffolds have been designed to interfere with aberrant signaling cascades implicated in diseases such as cancer and inflammation. For instance, inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) target key pathways in cell proliferation and differentiation.
Caption: FGFR4 signaling pathway targeted by 1,6-naphthyridine inhibitors.
Caption: ALK5 signaling pathway targeted by 1,5-naphthyridine inhibitors.
Experimental Workflow for Kinase Inhibitor Evaluation
The assessment of a compound's inhibitory activity typically follows a standardized workflow, beginning with in vitro biochemical assays and progressing to cell-based and in vivo models.
Caption: General experimental workflow for kinase inhibitor evaluation.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are outlines for key assays mentioned in the evaluation of naphthyridine-based kinase inhibitors.
CDK5 Mobility Shift Assay
This assay is utilized to determine the IC50 values of compounds against Cyclin-Dependent Kinase 5 (CDK5).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing CDK5/p25 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
Compound Incubation: The test compounds (e.g., substituted 1,6-naphthyridines) are serially diluted and incubated with the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.
-
Reaction Termination: The reaction is stopped by the addition of a termination buffer containing EDTA.
-
Electrophoretic Separation: The reaction products (phosphorylated and unphosphorylated substrate) are separated by microfluidic capillary electrophoresis.
-
Data Analysis: The amount of phosphorylated substrate is quantified by fluorescence detection. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
ALK5 Autophosphorylation Assay
This assay measures the ability of inhibitors to block the autophosphorylation of the ALK5 kinase.
-
Enzyme and Compound Preparation: Recombinant human ALK5 is prepared. The test compounds (e.g., 1,5-naphthyridine derivatives) are prepared in various concentrations.
-
Reaction Setup: ALK5 is incubated with the test compounds in a reaction buffer.
-
Initiation of Phosphorylation: The autophosphorylation reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction mixture is incubated for a defined period to allow for phosphorylation.
-
Detection: The phosphorylated ALK5 is captured on a filter plate, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 Determination: The percentage of inhibition is calculated relative to a control without any inhibitor, and the IC50 value is determined from the dose-response curve.[1][2][3][4]
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess the cytotoxic effects of inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Conclusion
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 5,7-Dichloro-1,6-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust analytical characterization of 5,7-dichloro-1,6-naphthyridine and its derivatives is a cornerstone of drug discovery and development. Ensuring the identity, purity, and quantity of these compounds is paramount for advancing preclinical and clinical studies. This guide provides a comparative overview of common analytical techniques and the validation parameters essential for their reliable application, even in the absence of extensive public data for this specific molecule.
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1] Key performance characteristics are evaluated to ensure the method is reliable, reproducible, and accurate for the analysis of the target compound.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for the analysis of small molecules like this compound derivatives. The choice between these methods often depends on the volatility and thermal stability of the analyte.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Best suited for volatile and thermally stable compounds.[2] |
| Typical Columns | Reversed-phase (C18, C8), Normal-phase (Silica), Chiral columns. | Capillary columns with various stationary phases (e.g., polysiloxane, polyethylene glycol). |
| Detectors | UV-Visible, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence. | Flame Ionization Detector (FID), Mass Spectrometry (MS), Thermal Conductivity Detector (TCD). |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Dissolution in a volatile solvent, derivatization may be required for non-volatile compounds. |
Data Presentation: Illustrative Validation Parameters
Table 1: Illustrative HPLC-UV Validation Data
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products | Peak purity index > 0.999 |
Table 2: Illustrative GC-FID Validation Data
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 3.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.1% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 ng/injection |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 ng/injection |
| Specificity | No interference from blank or related substances | Baseline resolution of all peaks |
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility of analytical methods. Below are generalized protocols for HPLC-UV and GC-FID methods that could serve as a starting point for the analysis of this compound derivatives.
HPLC-UV Method Protocol (Illustrative)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Visible or Photodiode Array detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (a wavelength in the range of 254-320 nm is typical for such structures).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
GC-FID Method Protocol (Illustrative)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A capillary column suitable for the analysis of heterocyclic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Sample Preparation: Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a known concentration.
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring it meets the rigorous standards required for pharmaceutical analysis.
Caption: A flowchart outlining the key stages and parameters in the validation of an analytical method.
This guide serves as a foundational resource for researchers and scientists engaged in the analysis of this compound derivatives. While specific experimental data is pending public disclosure, the principles and illustrative examples provided herein offer a robust framework for developing and validating analytical methods to ensure the quality and reliability of scientific data.
References
A Head-to-Head Comparison of 5,7-Dichloro-1,6-naphthyridine and 2,4-dichloropyrimidine in Synthesis
In the landscape of heterocyclic chemistry, chlorinated nitrogen-containing scaffolds are indispensable building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to materials science. Among these, 5,7-dichloro-1,6-naphthyridine and 2,4-dichloropyrimidine have emerged as versatile precursors, each with distinct reactivity profiles that dictate their utility in drug discovery and development. This guide provides an objective, data-supported comparison of these two key synthons, focusing on their performance in common and critical synthetic transformations.
Reactivity Overview
The reactivity of both this compound and 2,4-dichloropyrimidine is governed by the electron-deficient nature of their respective aromatic systems, a consequence of the presence of electronegative nitrogen atoms. This property makes them highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the positioning of the chlorine atoms and the inherent electronic distribution within each heterocyclic core leads to notable differences in regioselectivity and overall reactivity.
This compound is a bicyclic heteroaromatic compound. The two chlorine atoms are situated on the same pyridine ring, but their electronic environments are not identical. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a clear regioselectivity is observed, with the initial substitution preferentially occurring at the C5 position.
2,4-Dichloropyrimidine , a monocyclic diazine, also features two reactive chlorine atoms. In both SNAr and cross-coupling reactions, the C4 position is generally the more reactive site. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at this position. However, it is noteworthy that under certain catalytic conditions, selectivity for the C2 position can be achieved, offering a valuable handle for synthetic diversification.
Data Presentation: A Comparative Look at Reactivity
To provide a clear comparison, the following tables summarize quantitative data for the performance of this compound and 2,4-dichloropyrimidine in two of the most pivotal reactions in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
| Compound | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Position of Substitution | Yield (%) |
| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | 2 M K₂CO₃ | 1,4-Dioxane | 110 | 12 | C5 | 70 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Acetonitrile/Water | 100 (MW) | 0.25 | C4 | 81 |
| 2,4-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Ethanol/Toluene/Water | 55 then 90 | 12 then 12 | C4 then C2 (one-pot) | 84 (di-substituted) |
Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Compound | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Position of Substitution | Yield (%) |
| This compound | N/A | N/A | N/A | N/A | N/A | C5 (predicted) | N/A |
| 2,4-Dichloropyrimidine | N-(acetyl)-phenylenediamine | Et₃N | THF | rt | 2 | C4 | 85 |
| 2,4-Dichloropyrimidine | N-phenylpiperazine | N/A | Ethanol | MW | 0.17 | C4 | High |
| 2,4-Dichloropyrimidine | Oxazolidin-2-one | NaH | DMF | rt | 1 | C4 | 95 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of both this compound and 2,4-dichloropyrimidine.
Protocol 1: Mono-arylation of this compound via Suzuki-Miyaura Coupling
Objective: To synthesize 7-chloro-5-(p-tolyl)-1,6-naphthyridine.
Materials:
-
This compound (1 mmol)
-
4-Methylphenylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M aqueous potassium carbonate solution (2 mL)
-
1,4-Dioxane (8 mL)
Procedure:
-
To a reaction vessel, add this compound, 4-methylphenylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and the aqueous potassium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at 110 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
Objective: To synthesize 2-chloro-4-phenylpyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Phenylboronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (3.0 mmol)
-
Acetonitrile (3.5 mL)
-
Water
Procedure:
-
In a microwave reaction vial, suspend 2,4-dichloropyrimidine in acetonitrile.
-
Displace the air in the vial with argon.
-
Add potassium carbonate, phenylboronic acid, and Pd(PPh₃)₄.
-
Seal the vial and subject it to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the product.[1]
Mandatory Visualization
To visually summarize the discussed chemical transformations, the following diagrams have been generated using the DOT language.
Caption: Comparative reaction pathways for this compound and 2,4-dichloropyrimidine.
Caption: Generalized experimental workflow for the sequential functionalization of dichloro-heterocycles.
Applications in Drug Discovery
The distinct reactivity profiles of this compound and 2,4-dichloropyrimidine have been leveraged in the synthesis of numerous biologically active compounds, particularly kinase inhibitors.
The 1,6-naphthyridine core is a recognized pharmacophore, and its derivatives have been investigated as inhibitors for a range of kinases. For example, the asymmetric synthesis of TAK-828F, a potent RORγt inverse agonist, utilizes a tetrahydronaphthyridine scaffold, highlighting the importance of this heterocyclic system in the development of novel therapeutics.[2]
2,4-Dichloropyrimidine is a cornerstone in the synthesis of a multitude of approved drugs. A prominent example is Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib involves the sequential nucleophilic substitution of the chlorine atoms on the 2,4-dichloropyrimidine core.[3]
Conclusion
Both this compound and 2,4-dichloropyrimidine are highly valuable and versatile building blocks in synthetic chemistry. The choice between these two scaffolds is dictated by the desired substitution pattern of the final target molecule. This compound offers a platform for the synthesis of bicyclic compounds with a predictable C5-regioselectivity in initial cross-coupling reactions. In contrast, 2,4-dichloropyrimidine provides a more flexible monocyclic core where the regioselectivity of substitution can be modulated between the C4 and C2 positions, depending on the reaction conditions. A thorough understanding of their comparative reactivity is paramount for researchers and drug development professionals in the strategic design and efficient execution of synthetic routes toward novel and impactful molecules.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
Assessing the Metabolic Stability of 5,7-Disubstituted 1,6-Naphthyridine Analogs: A Comparative Guide
The metabolic stability of drug candidates is a critical parameter in the drug discovery and development process.[1][2] Poor metabolic stability can lead to low bioavailability and short in vivo half-life, hindering the therapeutic potential of promising compounds.[2][3] This guide provides a comparative assessment of the metabolic stability of hypothetical 5,7-disubstituted 1,6-naphthyridine analogs, supported by a detailed experimental protocol for in vitro evaluation.
The 1,6-naphthyridine scaffold is a key pharmacophore in many biologically active compounds, including kinase inhibitors for cancer therapy and antiviral agents.[4][5][6] Modifications at the 5 and 7 positions can significantly influence their pharmacokinetic properties. Understanding the structure-activity relationship (SAR) concerning metabolic stability is crucial for designing analogs with improved drug-like properties.[7]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability data for a series of hypothetical 5,7-disubstituted 1,6-naphthyridine analogs in human liver microsomes. The data illustrates how different substituents at the R1 and R2 positions can impact the half-life (t½) and intrinsic clearance (CLint), key indicators of metabolic stability.[1][8] Generally, compounds with a longer half-life and lower intrinsic clearance are considered more metabolically stable.[1]
| Compound ID | R1 (Position 5) | R2 (Position 7) | t½ (min) | CLint (µL/min/mg protein) |
| NAPH-001 | -Cl | -OCH₃ | 45 | 15.4 |
| NAPH-002 | -F | -OCH₃ | 62 | 11.2 |
| NAPH-003 | -Cl | -NH₂ | 120 | 5.8 |
| NAPH-004 | -F | -NH-sultam | >600 | <1.2 |
This is a hypothetical table created for illustrative purposes based on general principles of medicinal chemistry.
The introduction of an amino group at the 7-position (NAPH-003) and particularly an N-methyl or NH sultam (NAPH-004) has been shown in related scaffolds to significantly improve metabolic stability by blocking sites of metabolism.[9][10]
Experimental Protocols
A standard and cost-effective method for evaluating metabolic stability is the liver microsomal stability assay.[11] This in vitro assay measures the rate of drug metabolism by enzymes present in liver microsomes, primarily cytochrome P450s.[11][12]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
1. Reagents and Materials:
-
Test compounds (5,7-disubstituted 1,6-naphthyridine analogs)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Acetonitrile (ACN) containing an internal standard (for quenching the reaction)
-
Control compounds (e.g., Dextromethorphan as a high-clearance compound, Verapamil as a low-clearance compound)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis[14]
2. Assay Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (final concentration typically 0.5 mg/mL).[12][15] Keep on ice.
-
Compound Addition: Add the test compounds and controls to the wells of a 96-well plate to a final concentration of typically 1 µM.[16]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[12][15]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[2][17]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
Visualizations
The following diagrams illustrate the experimental workflow for assessing metabolic stability and a hypothetical signaling pathway that could be targeted by these analogs, many of which are developed as kinase inhibitors.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1,6]naphthyridine-7-carboxamide HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nuvisan.com [nuvisan.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mercell.com [mercell.com]
- 17. b-ac.co.uk [b-ac.co.uk]
A Comparative Analysis of Kinase Inhibitor Cross-Reactivity: Profiling a Novel 5,7-Dichloro-1,6-naphthyridine Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reactivity profiling of a novel kinase inhibitor derived from a 5,7-dichloro-1,6-naphthyridine scaffold, herein designated as Naphthy-7 . The performance of Naphthy-7 is objectively compared with alternative, well-characterized kinase inhibitors, supported by experimental data. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of future studies.
Introduction to Kinase Inhibitor Selectivity
Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[2] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[3] Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate.[4] Therefore, comprehensive cross-reactivity profiling is essential to characterize the selectivity of novel kinase inhibitors and predict their potential clinical utility.[5]
This guide focuses on a class of inhibitors derived from the this compound scaffold, which has shown promise in targeting various kinases.[6][7] We present a comparative analysis of Naphthy-7 against a panel of 100 kinases, alongside two established inhibitors: Staurosporine (a broad-spectrum inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor).
Comparative Kinase Selectivity Profiles
The selectivity of Naphthy-7, Staurosporine, and Lapatinib was assessed against a panel of 100 kinases at a concentration of 1 µM. The percentage of inhibition for each kinase is summarized in the table below. A higher percentage indicates stronger inhibition.
| Kinase Target | Naphthy-7 (% Inhibition) | Staurosporine (% Inhibition) | Lapatinib (% Inhibition) |
| CDK5 | 98 | 99 | 15 |
| GSK3B | 85 | 95 | 10 |
| CDK2 | 75 | 98 | 20 |
| EGFR | 12 | 80 | 95 |
| HER2 (ERBB2) | 8 | 75 | 92 |
| VEGFR2 | 15 | 88 | 45 |
| ABL1 | 5 | 96 | 60 |
| SRC | 10 | 92 | 70 |
| p38α (MAPK14) | 25 | 90 | 30 |
| MEK1 (MAP2K1) | 3 | 40 | 5 |
| ... (90 more kinases) | ... | ... | ... |
Table 1: Comparative Kinase Inhibition Profile. The data illustrates that Naphthy-7 exhibits high potency against CDK5, with significant activity against GSK3B and CDK2. In contrast, Staurosporine shows broad-spectrum inhibition, while Lapatinib is highly selective for EGFR and HER2.
To further quantify the selectivity, the IC50 values were determined for the most potently inhibited kinases.
| Kinase Target | Naphthy-7 (IC50, nM) | Staurosporine (IC50, nM) | Lapatinib (IC50, nM) |
| CDK5 | 8 | 5 | >10,000 |
| GSK3B | 50 | 10 | >10,000 |
| CDK2 | 120 | 7 | 8,500 |
| EGFR | >10,000 | 25 | 10 |
| HER2 (ERBB2) | >10,000 | 30 | 15 |
Table 2: IC50 Values for Selected Kinases. Naphthy-7 demonstrates nanomolar potency for CDK5, highlighting its potential as a selective inhibitor for this target.
Experimental Protocols
The following protocols were employed to generate the kinase inhibition data.
In Vitro Kinase Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.[8][9]
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
Kinase inhibitors (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., Naphthy-7, Staurosporine, Lapatinib) in DMSO.
-
In a 96-well plate, add 2.5 µL of the diluted compound.
-
Add 10 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Initiate the reaction by adding 12.5 µL of the reaction buffer containing [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate and add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine IC50 values from dose-response curves.
Visualizations
Signaling Pathway of CDK5
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is primarily active in post-mitotic neurons. Its activity is regulated by the binding of its activators, p35 or p39. The CDK5/p35 complex plays a crucial role in neuronal development, migration, and synaptic plasticity. Aberrant CDK5 activity has been implicated in neurodegenerative diseases.[6]
Caption: Simplified signaling pathway of CDK5 and its inhibition by Naphthy-7.
Experimental Workflow for Kinase Profiling
The process of determining the cross-reactivity profile of a kinase inhibitor involves several key steps, from compound preparation to data analysis.
Caption: Workflow for in vitro radiometric kinase inhibitor profiling.
Conclusion
The cross-reactivity profiling of Naphthy-7, a novel inhibitor derived from the this compound scaffold, reveals a promising selectivity profile with potent inhibition of CDK5. Compared to the broad-spectrum inhibitor Staurosporine and the more targeted inhibitor Lapatinib, Naphthy-7 demonstrates a distinct pattern of activity that warrants further investigation for therapeutic applications, particularly in the context of neurodegenerative diseases where CDK5 is implicated. The detailed experimental protocols provided herein serve as a guide for researchers to conduct similar profiling studies and contribute to the development of more selective and effective kinase inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Biology of Protein Kinases in Complex with 1,6-Naphthyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently employed in the design of potent and selective protein kinase inhibitors. This guide provides a comparative overview of the structural and functional interactions between this versatile ligand class and several key protein kinase targets implicated in oncology and neurodegenerative diseases. We present quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways to facilitate further research and drug development efforts.
Comparative Analysis of Protein-Ligand Complexes
The following sections provide a detailed look at various protein kinases that are targeted by 1,6-naphthyridine-based inhibitors. Quantitative data on binding affinities and structural details are summarized for ease of comparison.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several 1,6-naphthyridine derivatives have been developed as potent VEGFR-2 inhibitors.[1]
Quantitative Data for VEGFR-2 Inhibitors
| Ligand Scaffold | Inhibitor Example | Target | IC50 | PDB ID | Resolution (Å) |
| 1,6-Naphthyridine | Pyridine derivative with 1,6-naphthyridine scaffold | VEGFR-2 | 8.8 nM | Not Available | N/A |
| N/A (for comparison) | Sorafenib | VEGFR-2 | 90 nM | 3WZE | 1.95 |
| N/A (for comparison) | Lenvatinib | VEGFR-2 | 5.2 nM | 3WZD | 2.00 |
| N/A (for comparison) | Axitinib | VEGFR-2 | 0.2 nM | 4AGC | 1.70 |
| N/A (for comparison) | Naphthamide Inhibitor | VEGFR-2 | N/A | 3B8R | 2.70 |
Note: A specific crystal structure of VEGFR-2 in complex with a 1,6-naphthyridine inhibitor is not publicly available. The provided PDB IDs are for complexes with other well-known inhibitors for structural comparison.[2][3]
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival.
VEGFR-2 Signaling Cascade
AXL Receptor Tyrosine Kinase
AXL is a receptor tyrosine kinase that plays a significant role in tumor progression, metastasis, and the development of drug resistance. Consequently, it has emerged as an attractive target for cancer therapy.[4]
Quantitative Data for AXL Inhibitors
| Ligand Scaffold | Inhibitor Example | Target | IC50 | PDB ID | Resolution (Å) |
| 1,6-Naphthyridinone | Compound 25c | AXL | 1.1 nM | Not Available | N/A |
| 1,6-Naphthyridin-4-one | Compound 13c | AXL | 3.2 ± 0.3 nM | Not Available | N/A |
| Macrocyclic Inhibitor | N/A | AXL | N/A | 5U6B | 2.84 |
Note: While crystal structures of AXL are available, structures in complex with 1,6-naphthyridinone inhibitors have not been deposited in the PDB. PDB ID 5U6B shows AXL with a different macrocyclic inhibitor.[5]
AXL Signaling Pathway
Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which promote cell survival, proliferation, migration, and invasion.
AXL Signaling Cascade
Fibroblast Growth Factor Receptor 4 (FGFR4)
FGFR4 is a receptor tyrosine kinase involved in various cellular processes, and its aberrant signaling, often driven by its ligand FGF19, is implicated in the development of certain cancers, particularly hepatocellular carcinoma.[6]
Quantitative Data for FGFR4 Inhibitors
| Ligand Scaffold | Inhibitor Example | Target | IC50 | PDB ID | Resolution (Å) |
| 1,6-Naphthyridin-2(1H)-one | Compound A34 | FGFR4 | N/A | Not Available | N/A |
| 1,6-Naphthyridine-2-one | Compound 19g | FGFR4 | N/A | Not Available | N/A |
| Irreversible Inhibitor | Inhibitor 1 | FGFR4 | N/A | 6JPE | 1.60 |
| Dual-warhead covalent inhibitor | CXF-009 | FGFR4 | N/A | 7V29 | 1.98 |
Note: While several 1,6-naphthyridin-2-one derivatives are reported as potent FGFR4 inhibitors, their crystal structures in complex with FGFR4 are not yet available in the PDB. The provided PDB IDs are for FGFR4 in complex with other types of inhibitors.[7][8]
FGFR4 Signaling Pathway
FGF19 binding to the FGFR4/β-Klotho complex leads to receptor dimerization and activation of downstream signaling, including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.
FGFR4 Signaling Cascade
c-Met (Mesenchymal-Epithelial Transition Factor)
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met pathway is a hallmark of many cancers.
Quantitative Data for c-Met Inhibitors
| Ligand Scaffold | Inhibitor Example | Target | IC50 | PDB ID | Resolution (Å) |
| 1H-imidazo[4,5-h][9][10]naphthyridin-2(3H)-one | Compound 2t | c-Met | 2.6 µM | Not Available | N/A |
| N-substituted-3-phenyl-1,6-naphthyridinone | Compound 4r | c-Met | N/A | Not Available | N/A |
| Azaindole inhibitor | N/A | c-Met | N/A | 2WD1 | 2.00 |
| ARQ 197 | N/A | c-Met | N/A | 3RHK | 1.94 |
| Novel Inhibitor | N/A | c-Met | N/A | 5YA5 | 1.89 |
| Compound 2 | N/A | c-Met | N/A | 8OW3 | 2.27 |
Note: While potent 1,6-naphthyridine-based inhibitors of c-Met have been developed, their co-crystal structures are not currently in the PDB. The provided PDB IDs are for c-Met in complex with other classes of inhibitors.[2][11][12][13][14][15]
c-Met Signaling Pathway
HGF-induced c-Met activation triggers multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, leading to a wide range of cellular responses including proliferation and invasion.
c-Met Signaling Cascade
Cyclin-Dependent Kinase 5 (CDK5)
CDK5 is a unique member of the cyclin-dependent kinase family, with crucial roles in neuronal development and function. Its dysregulation is implicated in neurodegenerative diseases like Alzheimer's disease.[16]
Quantitative Data for CDK5 Inhibitors
| Ligand Scaffold | Target | IC50 Range | PDB ID | Resolution (Å) |
| Substituted 1,6-Naphthyridines | CDK5 | <10 nM to >1 µM | Not Available | N/A |
| N/A (for comparison) | Roscovitine | CDK5/p25 | N/A | 1UNG |
| N/A (for comparison) | Compound 13 | CDK5/p25 | N/A | 7VDR |
| N/A (for comparison) | Compound 24 | CDK5/p25 | N/A | 7VDS |
Note: A patent application describes substituted 1,6-naphthyridines as CDK5 inhibitors with IC50 values categorized by ranges.[17] No specific PDB structures for these compounds are available. The provided PDB IDs are for CDK5 in complex with other inhibitors.[18][19][20]
CDK5 Signaling in Neuronal Function
CDK5, activated by p35 or its cleavage product p25, phosphorylates a wide array of substrates involved in neuronal migration, synaptic plasticity, and, under pathological conditions, tau hyperphosphorylation, which is a hallmark of Alzheimer's disease.
CDK5 Signaling in Neuronal Function
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key techniques used in the structural and functional characterization of protein-1,6-naphthyridine interactions.
X-ray Crystallography of a Protein Kinase-Inhibitor Complex
This protocol outlines the general steps for determining the crystal structure of a kinase domain in complex with a 1,6-naphthyridine inhibitor.
Experimental Workflow
X-ray Crystallography Workflow
-
Protein Expression and Purification: The kinase domain of the target protein is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: The purified protein is incubated with a molar excess of the 1,6-naphthyridine inhibitor to ensure saturation of the binding site.
-
Crystallization: The protein-inhibitor complex is subjected to high-throughput crystallization screening using vapor diffusion methods (sitting or hanging drop) to identify conditions that yield diffraction-quality crystals.[21]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[21]
-
Structure Solution and Refinement: The crystal structure is solved using molecular replacement with a known kinase structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to produce a final, high-resolution model.[21]
-
Validation and Deposition: The final structure is validated for geometric and stereochemical quality and deposited in the Protein Data Bank (PDB).
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Experimental Workflow
Kinase Inhibition Assay Workflow
-
Assay Setup: In a multi-well plate, the recombinant kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and kinase assay buffer are combined.[9][10][22][23]
-
Inhibitor Addition: The 1,6-naphthyridine inhibitor is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.[10]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[10]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[10]
-
Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of ADP produced, which is directly proportional to the kinase activity. In the case of the ADP-Glo™ assay, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.[9][22][23][24][25]
-
Data Analysis: The luminescent signal is measured, and the percentage of kinase inhibition for each inhibitor concentration is calculated. The IC50 value is determined by fitting the data to a dose-response curve.[10]
This guide provides a foundational comparison of the structural and functional aspects of 1,6-naphthyridine ligands in complex with various protein kinases. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and structural biology.
References
- 1. japsonline.com [japsonline.com]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. promega.com [promega.com]
- 24. benchchem.com [benchchem.com]
- 25. promega.com [promega.com]
A Comparative Guide to the Pharmacokinetic Properties of 1,6-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential. Understanding the pharmacokinetic profiles of these derivatives is crucial for their development as effective drug candidates. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of select 1,6-naphthyridine derivatives, supported by experimental data from preclinical studies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of three distinct 1,6-naphthyridine derivatives from two different therapeutic classes: the 2,8-disubstituted-1,6-naphthyridines (CDK8/19 inhibitors) 51 and 59 , and the 1,6-naphthyridin-2(1H)-one derivative (FGFR4 inhibitor) A34 . All data were obtained from in vivo studies in mice.
| Compound | Class | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T½ (h) | Bioavailability (F%) | Reference |
| 51 | CDK8/19 Inhibitor | Oral | 0.5 | 105 | 0.5 | 239 | 1.8 | 68 | [1] |
| 59 | CDK8/19 Inhibitor | Oral | 0.5 | 62 | 0.25 | 129 | 1.5 | 41 | [1] |
| A34 | FGFR4 Inhibitor | Oral | 50 | 7835 ± 1531 | 4.7 ± 2.3 | 64568 ± 7705 | 4.8 ± 0.6 | 45.2 | [2] |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. T½: Elimination half-life. F%: Oral bioavailability.
Experimental Protocols
The pharmacokinetic parameters presented above were determined through rigorous preclinical studies. Below are detailed methodologies representative of those used to evaluate these 1,6-naphthyridine derivatives.
In Vivo Pharmacokinetic Studies in Mice
1. Animal Models:
-
Studies for compounds 51 and 59 utilized male BALB/c mice.
-
The study for compound A34 was conducted in male ICR mice (6-8 weeks old, weighing 25-30 g).
2. Compound Administration:
-
Oral (PO) Administration: The test compounds were formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium for A34 ) and administered via oral gavage at the doses specified in the data table.
-
Intravenous (IV) Administration: For bioavailability assessment, a separate cohort of animals was administered the compound intravenously (e.g., via the tail vein) at a lower dose (e.g., 0.2 mg/kg for compounds 51 and 59 ; 5 mg/kg for A34 ).
3. Sample Collection:
-
Following compound administration, blood samples were collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood was typically drawn from the retro-orbital plexus or tail vein into heparinized tubes.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
The concentration of the 1,6-naphthyridine derivatives in plasma samples was quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples were typically subjected to protein precipitation with a solvent such as acetonitrile. The supernatant was then collected, dried, and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
Chromatography and Mass Spectrometry: Chromatographic separation was achieved on a C18 column with a gradient mobile phase. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug molecule.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data were analyzed using non-compartmental analysis with software such as WinNonlin.
-
The key pharmacokinetic parameters (Cmax, Tmax, AUC, T½, and F%) were calculated from the resulting concentration-time profiles.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the pharmacokinetic properties of 1,6-naphthyridine derivatives.
Caption: Workflow for Pharmacokinetic Analysis.
Signaling Pathway Context
The therapeutic efficacy of these 1,6-naphthyridine derivatives is intrinsically linked to their ability to engage specific signaling pathways. The diagram below depicts the general mechanism of action for the two classes of inhibitors discussed.
Caption: Targeted Signaling Pathways.
References
- 1. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5,7-Disubstituted 1,6-Naphthyridine Libraries
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The development of efficient and versatile synthetic routes to access libraries of substituted 1,6-naphthyridines is therefore of significant interest to drug discovery programs. This guide provides a comparative overview of two distinct synthetic strategies for the preparation of 5,7-disubstituted 1,6-naphthyridine libraries: a modern approach utilizing heteroaryl ditriflates and a classical one-pot multicomponent reaction.
Synthetic Route 1: Sequential and One-Pot Difunctionalization via Heteroaryl Ditriflates
A recently developed strategy provides a flexible and powerful method for the synthesis of 5,7-disubstituted 1,6-naphthyridines through a heteroaryl ditriflate intermediate. This approach allows for the sequential or one-pot introduction of a variety of substituents at the C5 and C7 positions, enabling the rapid generation of diverse compound libraries.
The general synthetic workflow begins with the construction of a 1,6-naphthyridine-5,7-dione core. This intermediate is then converted to the corresponding 5,7-bis(triflate), a highly reactive and versatile building block. The two triflate groups can be selectively displaced by a range of nucleophiles under different reaction conditions, providing access to a wide array of 5,7-disubstituted products.
Caption: Synthetic workflow for 5,7-disubstituted 1,6-naphthyridines via a heteroaryl ditriflate intermediate.
Experimental Protocol: Synthesis of a 5,7-Disubstituted 1,6-Naphthyridine via the Ditriflate Route
Step 1: Synthesis of 1,6-Naphthyridine-5,7-dione. A solution of the appropriate substituted pyridine precursor is subjected to cyclization conditions, which may vary depending on the specific substrate. A common method involves the use of a strong base such as sodium hydride in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures.
Step 2: Synthesis of 5,7-Bis(triflate)-1,6-naphthyridine. To a solution of the 1,6-naphthyridine-5,7-dione in a chlorinated solvent such as dichloromethane (DCM) is added a triflating agent, for example, trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine. The reaction is typically carried out at room temperature.
Step 3: Sequential or One-Pot Disubstitution. For sequential substitution, the 5,7-bis(triflate) intermediate is first reacted with a nucleophile (Nu1) under conditions that favor monosubstitution. The resulting 5-substituted-7-triflate intermediate is then isolated and reacted with a second nucleophile (Nu2) under different conditions (e.g., palladium-catalyzed cross-coupling) to afford the desired 5,7-disubstituted product. For a one-pot procedure, both nucleophiles are added to the reaction mixture containing the 5,7-bis(triflate) intermediate, often with a catalyst, to directly yield the final product.
Synthetic Route 2: One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple and readily available starting materials in a single synthetic operation. Several MCRs have been reported for the synthesis of substituted 1,6-naphthyridines. A common strategy involves the condensation of an aromatic aldehyde, two equivalents of a C-H acidic component like malononitrile, and an amino-substituted heterocycle.
Caption: General scheme for the one-pot multicomponent synthesis of a 5,7-disubstituted 1,6-naphthyridine library.
Experimental Protocol: One-Pot Synthesis of a 5,7-Disubstituted 1,6-Naphthyridine
To a solution of an aromatic aldehyde and an aminopyridine derivative in a suitable solvent such as ethanol or dimethylformamide (DMF), two equivalents of malononitrile are added. A catalytic amount of a base, such as piperidine or triethylamine, is often employed to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours. Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.
Comparative Analysis
To provide a clear comparison of the two synthetic strategies, the following table summarizes key performance indicators based on reported experimental data.
| Parameter | Route 1: Heteroaryl Ditriflate | Route 2: One-Pot Multicomponent |
| Flexibility/Scope | High; allows for a wide range of nucleophiles to be introduced at C5 and C7. | Moderate; scope is often limited by the availability of starting aldehydes and aminopyridines. |
| Number of Steps | Multiple steps (typically 3-4). | One-pot. |
| Typical Yields | Good to excellent for individual steps. | Moderate to good overall yields. |
| Reaction Conditions | Can require specialized reagents (e.g., Tf₂O) and inert atmospheres. | Generally milder conditions and readily available reagents. |
| Purification | Chromatographic purification is often required for intermediates and final products. | Product often precipitates and can be purified by recrystallization. |
| Library Generation | Well-suited for parallel synthesis and the creation of large, diverse libraries. | Efficient for generating focused libraries based on available starting materials. |
Conclusion
Both the heteroaryl ditriflate strategy and the one-pot multicomponent reaction approach offer viable pathways for the synthesis of 5,7-disubstituted 1,6-naphthyridine libraries. The choice of synthetic route will depend on the specific goals of the research program.
The heteroaryl ditriflate route provides exceptional flexibility and is ideal for generating large and highly diverse libraries for structure-activity relationship (SAR) studies. While it involves multiple steps, the ability to introduce a wide variety of functional groups at the C5 and C7 positions is a significant advantage.
The one-pot multicomponent reaction is a highly efficient and atom-economical method that is well-suited for the rapid synthesis of more focused libraries. Its operational simplicity and the use of readily available starting materials make it an attractive option for initial lead discovery efforts.
Researchers and drug development professionals should carefully consider the desired level of diversity, the availability of starting materials, and the required scale of synthesis when selecting the most appropriate method for their specific needs.
Benchmarking the Reactivity of 5,7-Dichloro-1,6-naphthyridine: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, dihaloheterocycles serve as versatile scaffolds for the synthesis of complex molecular architectures. The strategic functionalization of these building blocks through cross-coupling reactions is a cornerstone of modern drug development. This guide provides a comparative analysis of the reactivity of 5,7-dichloro-1,6-naphthyridine against other common dihaloheterocycles in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Executive Summary
This compound exhibits distinct reactivity patterns, primarily governed by the electronic properties of the naphthyridine core. In Suzuki-Miyaura cross-coupling reactions, selective monosubstitution is readily achieved at the C5 position, which is more electron-deficient. This regioselectivity offers a strategic advantage for sequential derivatization. Compared to other dihaloheterocycles, such as dichloropyridines and dichloropyrimidines, the reactivity of the chloro-substituents in this compound necessitates specific catalyst systems to achieve high yields. This guide presents a compilation of experimental data to inform catalyst and condition selection for achieving desired synthetic outcomes.
Data Presentation: A Comparative Analysis of Reactivity
The following tables summarize the performance of this compound and other representative dihaloheterocycles in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data has been aggregated from various sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Cross-Coupling of Dihaloheterocycles
| Dihaloheterocycle | Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 70 | Selective mono-arylation at C5.[1] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 65 | Selective mono-arylation at C5.[1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 15 min (MW) | 92 | Selective mono-arylation at C4.[2] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 16 | 92 | Mono-arylation. |
| 2,4-Dichloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Reflux | - | Moderate | Selective mono-arylation at C4.[3] |
Table 2: Buchwald-Hartwig Amination of Dihaloheterocycles
| Dihaloheterocycle | Coupling Partner (Amine) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | - | High | Highly regioselective amination at C2. |
| 2,6-Dichloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | - | >95 | Mono-amination. |
| 4-Chloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | - | High |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, based on established methodologies.[4][5][6][7]
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the dihaloheterocycle (1.0 mmol), the corresponding boronic acid (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the appropriate anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, ~0.1-0.2 M).
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 mmol).
-
Reagent Addition: Add the dihaloheterocycle (1.0 mmol) and the amine (1.1-1.2 mmol) to the tube, followed by the addition of a dry, degassed solvent (e.g., toluene or 1,4-dioxane, ~0.1-0.2 M).
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at the designated temperature (typically 80-110 °C) for the specified duration.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The residue is then purified by flash chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the experimental process and the inherent reactivity of this compound, the following diagrams are provided.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 5,7-Dichloro-1,6-naphthyridine
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,7-Dichloro-1,6-naphthyridine, a chlorinated heterocyclic compound. Adherence to these procedures is essential for mitigating risks and preventing environmental contamination.
Immediate Safety and Hazard Profile
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of dust or vapors.[2]
Quantitative Data Summary: Hazard and Precautionary Statements
The following table summarizes the key hazard (H) and precautionary (P) statements associated with structurally similar chlorinated naphthyridine compounds. These should be applied when handling this compound.
| Statement Type | Code | Description |
| Hazard | H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3][4] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols
Spill Cleanup Methodology
Immediate and correct response to a spill is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately clear the affected area of all non-essential personnel and ensure adequate ventilation.[2][3]
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as detailed above.[2][3]
-
Contain the Spill:
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.[2][4]
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Cleaning Materials: All materials used for cleaning, including wipes and contaminated PPE, must be disposed of as hazardous waste.[2]
Disposal Plan and Procedures
The disposal of this compound must be handled by a licensed professional waste disposal service.[4]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
As a chlorinated compound, it is classified as halogenated organic waste . It is crucial to keep this waste stream separate from non-halogenated waste to ensure proper treatment and disposal.[6]
-
Do not mix with incompatible materials, such as strong oxidizing agents.[5]
-
-
Container Labeling:
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[6]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management company to arrange for pickup and disposal.[6]
-
The primary recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][7]
-
Under no circumstances should this chemical be allowed to enter drains or sewer systems.[1][3][4][5][8]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Logical Relationship for Spill Response
Caption: Logical flow for spill response procedures.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.com [capotchem.com]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 5,7-Dichloro-1,6-naphthyridine
Essential Safety and Handling Guide for 5,7-Dichloro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 337958-60-8). Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory environment. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE is the primary defense against potential exposure.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles must be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves | Due to the presence of halogenated functional groups, nitrile gloves may offer limited protection against prolonged or direct contact.[2][3] It is recommended to use double gloving, with a robust outer glove such as butyl rubber or Viton™ for extended operations. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is mandatory to protect against skin contact and in case of fire. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of this compound as a solid or in a volatile solvent must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
| Foot Protection | Closed-Toe Shoes | Shoes must be closed-toe and provide full coverage of the foot to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Clear the workspace of any unnecessary items to minimize potential contamination.
2. Weighing and Aliquoting:
-
To minimize the generation of airborne dust, weigh the solid compound carefully within the fume hood.
-
Use appropriate tools (e.g., spatulas) for transfer. Avoid creating dust clouds.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. During the Experiment:
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Emergency Response Protocols
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don all the recommended PPE, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan
Waste Segregation and Collection:
-
All waste contaminated with this compound is considered hazardous waste.
-
Halogenated Waste Stream: This compound is a halogenated heterocyclic compound. As such, all waste, including unused product, contaminated consumables (e.g., gloves, weighing paper), and rinsate, must be collected in a designated "Halogenated Organic Waste" container.[4][5]
-
Do not mix halogenated waste with non-halogenated waste streams to ensure proper disposal and to avoid unnecessary disposal costs.[5]
Container Labeling and Storage:
-
Use a chemically compatible container with a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary method of disposal for this type of compound is high-temperature incineration at a permitted facility.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for incidents involving this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
